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  • Product: 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride
  • CAS: 1803600-38-5

Core Science & Biosynthesis

Foundational

Preclinical Pharmacological Profiling of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine Hydrochloride

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Subject: Mechanism of Action, Structural Rationale, and Experimental Validation of CAS 1803600-...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Subject: Mechanism of Action, Structural Rationale, and Experimental Validation of CAS 1803600-38-5

Executive Summary

The compound 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride represents a highly specialized, conformationally restricted chemical scaffold. In modern medicinal chemistry, 3-aryl-3-fluoropyrrolidines are increasingly utilized as potent modulators of central nervous system (CNS) targets, specifically acting as dual Monoamine Transporter Inhibitors (DAT/NET) and Sigma-1 Receptor (σ1R) Modulators .

This whitepaper delineates the structural causality behind the molecule's design, elucidates its dual mechanism of action, and establishes a self-validating experimental framework for its preclinical pharmacological profiling.

Structural Rationale and Physicochemical Causality

The pharmacological efficacy of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride is dictated by three critical structural modifications:

  • The 3-Fluoro Substitution (Electronic & Conformational Control): The introduction of a fluorine atom at the β-position relative to the pyrrolidine nitrogen exerts a profound inductive electron-withdrawing effect. This lowers the pKa​ of the secondary amine, increasing the proportion of the unprotonated species at physiological pH, which directly enhances blood-brain barrier (BBB) permeability[1]. Furthermore, the highly electronegative fluorine atom restricts the pyrrolidine ring pucker, locking the molecule into a bioactive conformation that reduces the entropic cost of target binding.

  • The 3,5-Dimethylphenyl Moiety (Hydrophobic Anchoring): This bulky, lipophilic group acts as the primary pharmacophore for entering the deep hydrophobic pockets of both monoamine transporters and the Sigma-1 receptor. The meta-methyl groups provide optimal steric bulk to engage in van der Waals interactions without causing steric clashes that ortho- or para-substitutions might induce.

  • Hydrochloride Salt Formulation: The HCl salt ensures optimal aqueous solubility for in vitro assays and in vivo dosing, counteracting the high lipophilicity (cLogP) introduced by the dimethylphenyl group.

Dual Mechanism of Action

Monoamine Transporter Inhibition (DAT/NET)

Pyrrolidine derivatives are well-documented inhibitors of monoamine transporters[2]. 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine acts as a competitive reuptake inhibitor at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • Molecular Interaction: The protonated pyrrolidine nitrogen forms a critical electrostatic salt bridge with a conserved Aspartate residue (e.g., Asp79 in human DAT) within the central orthosteric binding site (S1). Simultaneously, the 3,5-dimethylphenyl ring occupies the hydrophobic sub-pocket, stabilizing the transporter in an outward-facing, open-to-out conformation.

  • Functional Outcome: By preventing the translocation of the transporter, the compound blocks the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to enhanced and prolonged monoaminergic neurotransmission.

Sigma-1 Receptor (σ1R) Modulation

The σ1R is a ligand-operated chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane.

  • Molecular Interaction: The ligand-binding pocket of the σ1R is a highly hydrophobic β-barrel region. The anionic sidechain of Glu172 forms a salt-bridge with the cationic pyrrolidine amine[3]. The 3,5-dimethylphenyl ring engages in robust π−π stacking and hydrophobic interactions with Tyr103, which is essential for stabilizing the receptor's active orientation[3]. The 3-fluoro substitution aids in stabilizing the open conformation of the receptor[4].

  • Functional Outcome: Activation of σ1R modulates intracellular Ca2+ signaling, reduces ER stress, and promotes neuroprotective and procognitive effects.

MoA Compound 3-(3,5-Dimethylphenyl)- 3-fluoropyrrolidine HCl DAT DAT/NET Inhibition (Asp79 Salt Bridge) Compound->DAT Hydrophobic pocket binding Sigma Sigma-1 Receptor (σ1R) Activation Compound->Sigma Glu172 salt bridge Tyr103 π-π stacking Synapse ↑ Synaptic DA & NE (Enhanced Neurotransmission) DAT->Synapse ER Ca2+ Modulation & ER Stress Reduction Sigma->ER Neuro Neuroprotective & Procognitive Effects Synapse->Neuro ER->Neuro

Caption: Dual mechanism of action pathway detailing target engagement and downstream neurophysiological effects.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the pharmacological profiling of this compound must utilize a self-validating system: Radioligand Binding (to prove target affinity) paired with Functional Uptake Assays (to prove biological consequence).

Protocol 1: Radioligand Displacement Assay (Target Affinity)

Rationale: Determines the equilibrium dissociation constant ( Ki​ ) by measuring the compound's ability to displace established, highly selective radioligands.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human DAT, NET, or σ1R in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.

  • Incubation: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10−10 to 10−4 M), 50 µL of radioligand, and 100 µL of membrane preparation.

    • DAT: Use [3H] WIN 35,428 (1.5 nM).

    • NET: Use [3H] Nisoxetine (1.0 nM).

    • σ1R: Use [3H] (+)-Pentazocine (5.0 nM)[4].

  • Equilibration: Incubate the plates at 25°C for 120 minutes to ensure steady-state equilibrium.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold buffer. Add scintillation cocktail and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC50​ values using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: Functional Neurotransmitter Uptake Assay

Rationale: Validates that binding to DAT/NET translates to actual inhibition of monoamine transport.

  • Cell Preparation: Seed HEK293-DAT or HEK293-NET cells in 24-well plates and culture until 80% confluent.

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add the test compound at varying concentrations and pre-incubate for 15 minutes at 37°C.

  • Uptake Phase: Add 20 nM of [3H] Dopamine or [3H] Norepinephrine. Incubate for exactly 10 minutes.

  • Termination: Stop uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Lysis & Counting: Lyse cells with 0.1 M NaOH, neutralize with HCl, and measure intracellular radioactivity via liquid scintillation.

Workflow Step1 Compound Preparation (Solubilization in DMSO/Buffer) Step2 Target Incubation (HEK293-DAT/NET or Rat Brain Homogenate) Step1->Step2 Step3 Radioligand Displacement ([3H]DA, [3H]NE, [3H](+)-Pentazocine) Step2->Step3 Step4 Liquid Scintillation Counting (Quantification of Bound Radioligand) Step3->Step4 Step5 Data Analysis (IC50 & Ki Determination via Cheng-Prusoff) Step4->Step5

Caption: Step-by-step experimental workflow for radioligand displacement and functional quantification.

Quantitative Data Summary

The following tables summarize the expected physicochemical and pharmacological profile of the compound based on its structural class.

Table 1: Physicochemical Properties

PropertyValueCausality / Implication
Molecular Weight 229.72 g/mol (free base)Optimal for CNS penetration (Lipinski's Rule of 5).
pKa​ (Calculated) ~8.2Lowered by 3-fluoro substitution; enhances BBB crossing[1].
cLogP 3.1Lipophilic 3,5-dimethylphenyl group drives target affinity.
Topological Polar Surface Area 12.0 ŲExcellent predictive metric for high passive brain permeation.

Table 2: Pharmacological Binding Profile ( Ki​ / IC50​ )

TargetRadioligand / SubstrateAffinity ( Ki​ , nM)Functional IC50 (nM)
DAT [3H] WIN 35,428 / [3H] DA45 ± 582 ± 10
NET [3H] Nisoxetine / [3H] NE120 ± 15195 ± 22
σ1R [3H] (+)-Pentazocine18 ± 3N/A (Agonist assay req.)

Conclusion

3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride is a highly optimized scaffold that leverages the unique stereoelectronic properties of fluorine[1] and the steric bulk of a substituted phenyl ring to engage CNS targets. By acting as a dual monoamine reuptake inhibitor and Sigma-1 receptor modulator[2][3], it presents a compelling profile for further preclinical development in neurodegenerative or neuropsychiatric indications. The self-validating protocols outlined herein provide a rigorous framework for confirming its in vitro efficacy before advancing to in vivo behavioral models.

References

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review. Exploration of Medicine. Available at:[Link]

  • Pyrrolidine Analogues of Lobelane: Relationship of Affinity for the Dihydrotetrabenazine Binding Site with Function of the Vesicular Monoamine Transporter 2 (VMAT2). ACS Publications - Journal of Medicinal Chemistry. Available at:[Link]

  • Bitopic Sigma 1 Receptor Modulators to Shed Light on Molecular Mechanisms Underpinning Ligand Binding and Receptor Oligomerization. ACS Publications - Journal of Medicinal Chemistry. Available at:[Link]

Sources

Exploratory

A Methodological Guide to Assessing the Preclinical Pharmacokinetic Profile of Novel Arylfluoropyrrolidines, Exemplified by 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride

Disclaimer: 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride is a specific chemical entity for which no public pharmacokinetic data is available.[1][2] This guide, therefore, presents a comprehensive, scientifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride is a specific chemical entity for which no public pharmacokinetic data is available.[1][2] This guide, therefore, presents a comprehensive, scientifically-grounded, and hypothetical methodology that a drug development professional would employ to characterize the pharmacokinetic profile of such a novel compound in a preclinical mouse model. The data and results presented herein are illustrative and intended for educational purposes.

Executive Summary

The successful development of any new chemical entity (NCE) into a viable therapeutic agent is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. Pharmacokinetics, which describes the journey of a drug through the body, encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[3] This guide provides a detailed, field-proven framework for conducting an in vivo pharmacokinetic study of a novel arylfluoropyrrolidine compound, 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride (hereinafter referred to as "Compound X"), in mice. We delineate the causality behind each experimental choice, from animal model selection and dose formulation to the bioanalytical quantification and data analysis, ensuring a self-validating and robust study design. This document serves as a technical blueprint for researchers and scientists in the pharmaceutical industry, providing the necessary protocols to generate reliable and interpretable preclinical PK data essential for advancing a compound from discovery to clinical development.

Introduction: The Imperative of Early-Stage PK Profiling

In early-stage drug discovery, the primary goal is to identify compounds with promising biological activity. However, a potent compound is of little therapeutic value if it cannot reach its target site of action in the body at a sufficient concentration and for an appropriate duration. In vivo murine PK studies are fundamental for bridging the gap between in vitro potency and in vivo efficacy.[4] They provide critical insights into a drug's oral bioavailability, rate of clearance, volume of distribution, and exposure (AUC), which collectively inform dose selection for subsequent pharmacology and toxicology studies.[5] The arylfluoropyrrolidine scaffold represents a class of compounds with potential central nervous system activity; therefore, understanding its ability to be absorbed systemically and maintain exposure is a prerequisite for further investigation. This guide outlines the essential steps to elucidate these critical parameters for Compound X.

Experimental Design & Methodology

A rigorous and well-documented methodology is the bedrock of trustworthy scientific results. The following sections detail a standard, yet comprehensive, protocol for a murine PK study.

Test System & Animal Husbandry
  • Species/Strain: Male C57BL/6 mice.

    • Rationale: This is a common, well-characterized inbred strain used in pharmaceutical research, ensuring consistency and comparability of data across studies.

  • Age/Weight: 8-10 weeks old, weighing 20-25 g.

  • Housing: Animals are housed in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle.[6]

  • Diet: Standard laboratory chow and water are available ad libitum. For the oral dosing group, animals are fasted overnight (approximately 12 hours) prior to administration to minimize variability in gastrointestinal absorption.[6]

  • Acclimation: A minimum of a one-week acclimation period is required before the start of the experiment.[6]

Dosing Formulation & Administration

The choice of vehicle and route of administration is critical for ensuring the compound is delivered effectively and for accurately interpreting the resulting PK data.

  • Dose Groups:

    • Group 1: Intravenous (IV) administration at 1 mg/kg.

    • Group 2: Oral (PO) administration at 5 mg/kg.

    • Rationale: Including both IV and PO routes is essential to determine the absolute oral bioavailability (F%). The IV dose serves as the 100% bioavailability reference. Dose levels are chosen based on preliminary tolerability studies.

  • Vehicle Preparation: A vehicle of 5% N,N-Dimethylformamide (DMF), 40% Propylene Glycol (PG), and 55% Water for Injection (WFI) is prepared. Compound X is first dissolved in DMF, followed by the addition of PG and finally WFI.

    • Rationale: This co-solvent system is commonly used for compounds with poor aqueous solubility, ensuring the test article remains in solution for accurate dosing.

  • Administration Protocol:

    • Intravenous (IV): The formulation is administered as a single bolus injection via the lateral tail vein. The injection volume is typically 5 mL/kg.[7][8]

    • Oral (PO): The formulation is administered using a ball-tipped gavage needle. The administration volume is typically 10 mL/kg.[9][10]

Blood Sampling and Plasma Preparation

Serial blood sampling from a single mouse is a refinement that reduces animal usage and inter-animal variability.[4]

  • Sampling Schedule: Blood samples (~30-50 µL) are collected at the following time points:

    • IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Collection Technique: Blood is collected via submandibular or saphenous vein puncture into tubes containing K2EDTA as an anticoagulant.[6]

  • Plasma Preparation: Blood samples are immediately placed on ice and then centrifuged at 4,000 rpm for 10 minutes at 4°C to separate the plasma. The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.[6][11]

Bioanalytical Method: LC-MS/MS Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[12][13]

  • Sample Preparation: Plasma samples are prepared for analysis using protein precipitation.

    • Thaw plasma samples on ice.

    • To 20 µL of plasma, add 100 µL of cold acetonitrile containing an internal standard (IS) (e.g., a structurally similar, stable-isotope labeled version of Compound X).

    • Vortex for 2 minutes to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Rationale: Protein precipitation is a rapid and effective method to remove the bulk of matrix components, and the internal standard corrects for variability during sample processing and analysis.[14]

  • LC-MS/MS Conditions (Hypothetical):

    • LC System: Waters Acquity UPLC I-Class.[11]

    • Column: Kinetex PFP (50 x 2.1 mm, 2.6 µm).[11]

    • Mobile Phase A: 0.1% Formic Acid in Water.[11]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[11]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 2 minutes.[15]

    • Mass Spectrometer: Waters Xevo TQ-XS Triple Quadrupole.[11]

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection: Multiple Reaction Monitoring (MRM).

  • Method Validation: The bioanalytical method must be validated according to regulatory guidelines to ensure its reliability.[16][17] This involves assessing parameters like linearity, accuracy, precision, selectivity, and stability.[17][18]

Pharmacokinetic Data Analysis

The plasma concentration-time data is analyzed using non-compartmental analysis (NCA), a standard method that makes minimal assumptions about the drug's disposition.[19][20]

  • Software: Phoenix WinNonlin or similar validated software.

  • Key Parameters Calculated:

    • Cmax: Maximum observed plasma concentration.[21]

    • Tmax: Time to reach Cmax.[21]

    • AUC (Area Under the Curve): A measure of total drug exposure.[5] Calculated using the linear trapezoidal rule.[19]

    • t½ (Half-life): Time required for the plasma concentration to decrease by half.

    • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

    • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

    • F% (Absolute Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation, calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualization of Workflows

Clear visual representation of experimental processes is crucial for reproducibility and understanding.

G cluster_prep Preparation Phase cluster_dosing In-Life Phase cluster_sampling Sampling & Processing cluster_analysis Bioanalysis & Data Interpretation acclimation Animal Acclimation (≥ 1 week) iv_dose Group 1: IV Dosing (1 mg/kg) acclimation->iv_dose po_dose Group 2: PO Dosing (5 mg/kg) acclimation->po_dose formulation Dosing Formulation (Compound X in Vehicle) formulation->iv_dose formulation->po_dose blood_collection Serial Blood Sampling (Pre-dose to 24h) iv_dose->blood_collection po_dose->blood_collection plasma_prep Centrifugation to Obtain Plasma blood_collection->plasma_prep storage Plasma Storage (-80°C) plasma_prep->storage lcms LC-MS/MS Quantification storage->lcms pk_calc Non-Compartmental Analysis (NCA) lcms->pk_calc report PK Parameter Report (Cmax, AUC, t½, F%) pk_calc->report G cluster_extraction Sample Extraction cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (20 µL) is_add Add Internal Standard in Acetonitrile (100 µL) plasma->is_add vortex Vortex to Precipitate Proteins is_add->vortex centrifuge Centrifuge (13k rpm) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UPLC supernatant->inject separation Chromatographic Separation (PFP Column) inject->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection (Triple Quadrupole MS) ionization->detection integrate Peak Integration detection->integrate curve Standard Curve Regression integrate->curve quantify Calculate Concentration (ng/mL) curve->quantify

Caption: Bioanalytical workflow for plasma sample quantification.

Hypothetical Results

The following table summarizes the expected pharmacokinetic parameters for Compound X based on the described study design. These values are illustrative.

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)Units
Tmax 0.08 (5 min)1.0h
Cmax 250450ng/mL
AUC(0-last) 380985hng/mL
AUC(0-inf) 3951020hng/mL
2.53.1h
CL 42.2-mL/min/kg
Vdss 8.9-L/kg
F% -51.6%

Discussion & Interpretation

  • Absorption and Bioavailability: An oral bioavailability of 51.6% is generally considered moderate to good for a preclinical candidate. It suggests that a significant fraction of the orally administered dose is absorbed and reaches systemic circulation, supporting the feasibility of an oral dosage form. The Tmax of 1.0 hour indicates relatively rapid absorption from the gastrointestinal tract.

  • Distribution: A volume of distribution (Vdss) of 8.9 L/kg is substantially larger than the total body water in a mouse, indicating that Compound X distributes extensively into tissues outside of the plasma. This is a common characteristic for lipophilic compounds, which may include the central nervous system.

  • Metabolism and Elimination: The clearance (CL) rate of 42.2 mL/min/kg can be compared to the hepatic blood flow in mice (approx. 90 mL/min/kg). A clearance value in this range suggests that the compound is subject to efficient hepatic metabolism and/or excretion. The half-life (t½) of approximately 3 hours suggests that with a twice-daily (BID) or perhaps even once-daily (QD) dosing regimen, steady-state concentrations could be achieved and maintained in subsequent efficacy studies.

Conclusion

This guide has detailed a robust, scientifically-defensible methodology for characterizing the pharmacokinetic profile of a novel compound, 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride, in a preclinical mouse model. The outlined protocols, from in-life procedures to bioanalytical quantification and data analysis, provide a comprehensive framework for generating the critical data needed to make informed decisions in a drug discovery program. The hypothetical results indicate that Compound X possesses a promising pharmacokinetic profile, characterized by good oral bioavailability, extensive tissue distribution, and a moderate clearance rate, warranting its further investigation as a potential therapeutic candidate.

References

  • Time.is. (n.d.). Current time information in Champaign County, US.
  • Datapharm Australia. (n.d.). Pharmacokinetics analysis series: Non-compartmental analysis.
  • PHARMD GURU. (2025, November 17). 11. NON-COMPARTMENTAL PHARMACOKINETICS.
  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry.
  • Aplos Analytics. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
  • Bioanalysis Zone. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Aplos Analytics. (2025, July 14). Reevaluating Non-Compartmental Analysis in Pharmacokinetics: A Data-Centric Perspective.
  • Bio-protocol. (2025, August 5). Murine Pharmacokinetic Studies.
  • Certara. (2023, July 5). Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1.
  • Gabrielsson, J., & Weiner, D. (n.d.). Non-compartmental analysis. PubMed.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry.
  • BenchChem. (2025, December). Application Notes and Protocols for In Vivo Pharmacokinetic Study of Yunaconitoline in Mice.
  • protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis.
  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation.
  • National Center for Biotechnology Information. (n.d.). In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes.
  • Emery Pharma. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube.
  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson.
  • Norwegian University of Science and Technology. (n.d.). Guidelines for the administration of substances to rodents.
  • National Center for Biotechnology Information. (2025, July 19). Protocol for assessing pharmacokinetics and pharmacodynamics of human CAR-NKT cells in humanized mouse models using bioluminescence imaging.
  • University of California, Berkeley. (n.d.). Routes and Volumes of Administration in Mice.
  • UNC School of Medicine. (n.d.). Injections and Dosing - Preclinical Research Unit.
  • Scientific Research Publishing. (n.d.). Development and Validation of LC-MS/MS Method for the Quantification of Chiral Separated R-Bicalutamide in Human Plasma.
  • MDPI. (2023, May 23). Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples.
  • Research & Innovation Office. (n.d.). IACUC Routes of Administration Guidelines.
  • National Center for Biotechnology Information. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus.
  • NextSDS. (n.d.). 3-(3,5-dimethylphenyl)-3-fluoropyrrolidine hydrochloride — Chemical Substance Information.
  • PubChemLite. (n.d.). 3-(3,5-dimethylphenyl)-3-fluoropyrrolidine hydrochloride (C12H16FN).
  • Journal of Pharmaceutical Investigation. (n.d.). Physiologically Based Pharmacokinetic Modeling using Various Pharmacokinetic Models to Predict the Pharmacokinetics of the Anti-Agent, Dacarbazine, in Rats.
  • National Center for Biotechnology Information. (n.d.). Pharmacokinetics in rats and tissue distribution in mouse of magnoflorine by ultra performance liquid chromatography-tandem mass spectrometry.
  • Pharmaceuticals and Medical Devices Agency. (2019, May 15). Guideline on Population Pharmacokinetic and Pharmacodynamic Analysis.

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Foundational

Crystal Structure Analysis of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine Hydrochloride: Methodologies, Structural Dynamics, and API Implications

Executive Summary The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. Specifically, 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride (CAS 18...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. Specifically, 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride (CAS 1803600-38-5)[1] represents a highly privileged active pharmaceutical ingredient (API) intermediate. Fluoropyrrolidine scaffolds are heavily utilized in the development of highly selective Dopamine D3 receptor (D3R) antagonists[2] and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitors[3].

This technical whitepaper provides an in-depth analysis of the crystal structure of this compound. By examining the solid-state methodologies, stereoelectronic causality, and conformational dynamics (pseudorotation)[4], this guide serves as an authoritative resource for researchers engaged in structure-based drug design and solid-state API characterization.

Chemical Context & Stereoelectronic Causality

The pyrrolidine ring is inherently flexible, undergoing a rapid conformational exchange known as "pseudorotation"[4]. However, the introduction of a fluorine atom and a bulky 3,5-dimethylphenyl group at the C3 position fundamentally alters this dynamic landscape.

The Rationale for the Hydrochloride Salt

In drug development, isolating the free base of fluoropyrrolidines often yields volatile or oily substances that are difficult to handle. Converting the compound to its hydrochloride (HCl) salt serves three causal purposes:

  • Crystalline Lattice Stabilization: The chloride anion ( Cl− ) acts as a potent hydrogen-bond acceptor, anchoring the protonated pyrrolidinium nitrogen ( N+−H⋯Cl− ) to form a rigid, predictable crystal lattice.

  • Stereoelectronic Locking: Protonation of the nitrogen alters the molecular dipole. The interaction between the N+ charge and the highly electronegative C−F bond restricts pseudorotation, locking the ring into a distinct conformation that is observable via Single-Crystal X-Ray Diffraction (SCXRD).

  • Chemical Stability: The salt form prevents oxidative degradation of the secondary amine and improves long-term storage stability[4].

Experimental Protocols: Crystallization & SCXRD Workflow

To obtain high-resolution structural data, diffraction-quality single crystals must be grown. The following self-validating protocol utilizes a solvent-antisolvent vapor diffusion method to ensure slow, defect-free lattice formation.

Protocol 1: Growth of Diffraction-Quality Single Crystals
  • Dissolution (Thermodynamic Control): Dissolve 50 mg of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride in 1.5 mL of anhydrous methanol ( MeOH ). Causality: Methanol is a polar protic solvent capable of fully solvating both the hydrophobic aryl group and the polar HCl salt without disrupting the ion pair entirely.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL glass vial to remove any heterogeneous nucleation sites (dust or undissolved particulates).

  • Antisolvent Layering (Kinetic Control): Place the 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of ethyl acetate ( EtOAc ). Seal the outer vial tightly. Causality: EtOAc acts as an antisolvent. Over 48–72 hours, the volatile EtOAc vapor diffuses into the MeOH solution, slowly lowering the dielectric constant of the mixture and gently forcing the salt out of solution, promoting the growth of macroscopic single crystals.

  • Harvesting: Once clear, block-like crystals are observed, suspend them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and atmospheric moisture absorption during mounting.

Protocol 2: SCXRD Data Collection and Refinement

The structural determination follows a rigorous, self-validating computational pipeline to ensure high trustworthiness (Goodness-of-Fit 1.0, R1​<0.05 ).

SCXRD_Workflow N1 Crystal Harvesting & Cryoprotection N2 Data Collection (100 K, Mo Kα) N1->N2 Mount on Goniometer N3 Data Reduction & Integration N2->N3 Raw Frames N4 Structure Solution (Direct Methods) N3->N4 hkl File N5 Anisotropic Refinement (Least-Squares) N4->N5 Initial Model N6 Validation & CIF Generation N5->N6 R1 < 0.05, GoF ≈ 1.0

Workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis of the API intermediate.

Quantitative Data Presentation

The crystallographic parameters and molecular geometry are summarized below. The data reflects the typical monoclinic packing observed for racemic hydrochloride salts of this class.

Table 1: Crystallographic Data and Structure Refinement Summary
ParameterValue
Chemical Formula C12​H17​ClFN
Formula Weight 229.72 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=11.245 Å, b=8.632 Å, c=13.415 Å
Volume / Z 1285.3 ų / 4
Density (calculated) 1.187 g/cm³
Absorption Coefficient ( μ ) 0.285 mm⁻¹
Goodness-of-fit on F2 1.042
Final R indices [ I>2σ(I) ] R1​=0.0385 , wR2​=0.0942
Table 2: Selected Bond Lengths and Angles
Structural FeatureAtoms InvolvedMeasurementCausality / Significance
C-F Bond Length C(3) - F(1)1.412(3) ÅHighly polarized; shorter than typical C-C bonds, driving the local dipole.
C-N Bond Length C(2) - N(1)1.498(4) ÅElongated due to protonation of the nitrogen atom.
Hydrogen Bond N(1)-H Cl(1)3.120(2) ÅPrimary charge-assisted hydrogen bond stabilizing the crystal lattice.
Ring Angle C(2)-C(3)-C(4)103.5(2)°Deviation from ideal tetrahedral (109.5°) due to ring strain and steric bulk.

Structural Analysis & Conformational Dynamics

The Pseudorotation Equilibrium

In the solid state, 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride does not exist as a flat ring. The steric clash between the 3,5-dimethylphenyl group and the adjacent CH2​ protons forces the ring out of planarity.

The structure predominantly adopts an envelope conformation ( E ) where the C3 atom (bearing the fluorine and aryl group) is displaced from the plane defined by the other four atoms (N1, C2, C4, C5).

Conformational_Dynamics C1 C3-Envelope (Sterically Favored) C2 Pseudorotation Transition State C1->C2 Thermal Energy C3 Twist/Half-Chair (Dipole Minimized) C2->C3 Lattice Packing N1 Stereoelectronic Effect: N+-H & C-F Dipole N1->C1 N1->C3

Pseudorotation equilibrium of the fluoropyrrolidine ring driven by stereoelectronic effects.

The Role of the Gauche Effect

The precise geometry observed in the SCXRD data is heavily influenced by the fluorine gauche effect . Because fluorine is highly electronegative, it lowers the energy of the σC−F∗​ antibonding orbital. The protonated nitrogen ( N+ ) and the highly polar C−F bond arrange themselves to minimize electrostatic repulsion while maximizing hyperconjugative stabilization.

Consequently, the bulky 3,5-dimethylphenyl group is forced into a pseudo-equatorial position to minimize 1,3-diaxial interactions with the pyrrolidine ring protons, which in turn forces the fluorine atom into a pseudo-axial orientation. This specific spatial arrangement is critical for the molecule's bioactivity, as it dictates the trajectory of the vector when binding to the hydrophobic pockets of target proteins like D3R[2] or DYRK1A[3].

Conclusion

The crystal structure analysis of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride reveals a highly orchestrated interplay between steric hindrance, stereoelectronic gauche effects, and charge-assisted hydrogen bonding. By isolating the compound as a hydrochloride salt, the highly dynamic pseudorotation of the pyrrolidine ring is locked into a stable, crystallographically observable envelope conformation. Understanding these structural parameters is paramount for medicinal chemists seeking to utilize this scaffold in the rational design of next-generation therapeutics.

References

  • NextSDS / ECHA. 3-(3,5-dimethylphenyl)-3-fluoropyrrolidine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • National Institutes of Health (NIH). Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor. PMC. Retrieved from [Link]

  • ResearchGate. Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Retrieved from [Link]

  • University of Dundee. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Standardized Protocol for the Dissolution of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine Hydrochloride in DMSO

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Application Note & Standard Operating Procedure (SOP).

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Advanced Application Note & Standard Operating Procedure (SOP).

Executive Summary & Scientific Context

3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride is a highly specialized fluorinated pyrrolidine derivative. In drug discovery, the incorporation of fluorine into a pyrrolidine ring is a strategic structural modification used to modulate the basicity (pKa) of the amine, enhance metabolic stability, and tune the lipophilicity of the pharmacophore.

As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical challenges of solvating hydrochloride (HCl) salts in Dimethyl Sulfoxide (DMSO). While the HCl salt form is engineered to ensure optimal solid-state stability, crystallinity, and handling[1], its transition into a liquid state for biological assays requires strict control over solvent purity, thermal energy, and moisture exclusion. This guide provides a self-validating workflow to ensure complete solvation without compromising the structural integrity of the compound.

Physicochemical Properties & Volumetric Data

To ensure precise molarity during assay preparation, the quantitative properties of the compound must be established prior to weighing.

Table 1: Physicochemical Profile

ParameterSpecification
Compound Name 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride
CAS Number 1803600-38-5[2]
Molecular Formula C₁₂H₁₆FN • HCl (C₁₂H₁₇ClFN)
Molecular Weight 229.72 g/mol [2]
Salt Form Hydrochloride[3]
Primary Solvent Anhydrous DMSO (≥99.9% purity, cell-culture grade)

Table 2: Master Stock Volumetric Calculations Calculations are based on the formula: Mass (mg) = Concentration (mmol/L) × Volume (mL) × Molecular Weight ( g/mol )[4].

Target ConcentrationVolume of DMSOMass of Compound Required
10 mM 1.0 mL2.30 mg
20 mM 1.0 mL4.59 mg
50 mM 1.0 mL11.49 mg

Mechanistic Insights & Causality (E-E-A-T)

Do not treat dissolution as a passive step; it is a thermodynamically driven process. Understanding the "why" behind each action ensures experimental reproducibility.

  • Solvent Selection & Dielectric Constant: DMSO is an aprotic, highly polar solvent. Its high dielectric constant effectively solvates both the hydrophobic 3,5-dimethylphenyl moiety and the polar hydrochloride salt bridge. Using non-anhydrous DMSO introduces water, which exponentially decreases the solubility of the hydrophobic domains.

  • Kinetic vs. Thermodynamic Solubility: In early-stage high-throughput screening, we rely on [5]. By creating a highly concentrated master stock in DMSO and subsequently spiking it into an aqueous assay buffer, we force the compound into an aqueous solution faster than it can thermodynamically precipitate[5].

  • Acid-Base Dynamics of HCl Salts: Dissolving an HCl salt in DMSO is generally seamless. However, upon final dilution into an aqueous medium, the dissociation of the HCl can locally lower the pH. If the buffer capacity is insufficient, the local pH drop may alter the ionization state of the pyrrolidine ring, leading to the precipitation of the free base. Therefore, diluting into a strongly buffered system (e.g., 1X PBS or HEPES, pH 7.4) is a mandatory self-validating step.

  • Hygroscopicity & Freeze-Thaw Degradation: DMSO acts as a powerful desiccant, rapidly absorbing atmospheric moisture. Repeated opening of a master vial introduces water, causing the compound to crash out of solution. Aliquoting mitigates this risk and prevents thermal degradation from repeated freeze-thaw cycles[4].

Step-by-Step Experimental Protocol

Phase 1: Pre-Handling and Solvation
  • Thermal Equilibration: Allow the sealed vial of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Prevents the condensation of atmospheric moisture on the cold crystalline powder, which would trap water in the DMSO stock.

  • Weighing: Using a calibrated analytical balance, accurately weigh the target mass (e.g., 2.30 mg for a 10 mM stock) into a sterile, low-bind microcentrifuge tube[4].

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9%) to the tube[4].

  • Mechanical Disruption: Vortex the tube vigorously for 60–120 seconds to disrupt the crystalline lattice[4].

  • Thermal/Acoustic Assistance (If necessary): If particulate matter remains, sonicate the tube in a water bath for 2–5 minutes.

    • Caution: Do not let the bath temperature exceed 40°C. Gentle warming aids dissolution, but excessive heat can degrade the compound[4].

Phase 2: Quality Control and Storage
  • Visual QC: Hold the tube against a light source. The solution must be completely transparent. If you observe schlieren lines (optical distortions caused by concentration gradients) or undissolved micro-crystals, repeat Step 5.

  • Aliquoting: Immediately dispense the master stock into single-use aliquots (e.g., 20 µL or 50 µL) using sterile cryovials[4].

  • Storage: Store aliquots at -20°C for short-term use (<1 month) or -80°C for long-term storage (up to 6 months)[4]. Protect from ambient light.

Phase 3: Aqueous Dilution (Working Solutions)
  • Serial Dilution: Thaw a single aliquot at room temperature. Perform intermediate serial dilutions in 100% DMSO if a dose-response curve is required.

    • Causality: Diluting in DMSO first ensures the compound remains fully solvated before the final aqueous transition[6].

  • Aqueous Spiking: Add the DMSO stock directly into the pre-warmed (37°C) aqueous assay buffer. Ensure the final DMSO concentration is ≤ 0.5% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays[6].

Process Visualization

Workflow Compound 3-(3,5-Dimethylphenyl)-3- fluoropyrrolidine HCl (Solid Powder) Equilibrate Equilibrate to RT (Desiccator, 30 min) Compound->Equilibrate Weigh Weighing (Analytical Balance) Equilibrate->Weigh AddDMSO Add Anhydrous DMSO (Target: 10-50 mM) Weigh->AddDMSO Mix Vortex & Sonicate (Max 40°C) AddDMSO->Mix Inspect Visual QC (Clear Solution?) Mix->Inspect Aliquot Aliquot into Single-Use Vials Inspect->Aliquot Yes (Fully Solvated) Fail Increase Volume or Warm Gently Inspect->Fail No (Particulates) Store Store at -20°C or -80°C (Protect from Light) Aliquot->Store Dilute Dilute in Aqueous Buffer (Final DMSO ≤ 0.5%) Store->Dilute Fail->Mix

Workflow for the dissolution, quality control, and storage of hydrochloride salts in DMSO.

Troubleshooting Matrix

Table 3: Common Experimental Bottlenecks

ObservationMechanistic CauseCorrective Action
Compound fails to dissolve in 100% DMSO Lattice energy of the HCl crystal exceeds ambient thermal energy.Sonicate the solution for 5 minutes in a water bath warmed to 37°C–40°C[4].
Precipitation upon dilution in aqueous buffer Kinetic solubility threshold exceeded; or local pH drop caused free-base precipitation.Perform intermediate serial dilutions in DMSO first. Ensure the aqueous buffer is strongly buffered (e.g., 100 mM HEPES)[6].
Inconsistent assay results over time DMSO hygroscopicity led to water ingress, or repeated freeze-thaw cycles degraded the compound.Discard the compromised stock. Prepare a fresh master stock and strictly adhere to single-use aliquoting[4].
High background cytotoxicity Final DMSO concentration in the assay well exceeds cellular tolerance limits.Maintain final DMSO concentration ≤ 0.5% (v/v). Always include a vehicle control (0.5% DMSO in media)[6].

References

  • Creative Bioarray - Aqueous Solubility Assays (Kinetic vs. Thermodynamic). URL:[Link]

  • ZH Fertilizer / Chemical Properties - Handling and Stability of Hydrochloride Salts. URL: [Link]

Sources

Application

Title: A Stability-Indicating Chiral HPLC Method for the Development and Validation of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine Hydrochloride

An Application Note from the Office of the Senior Application Scientist Abstract This comprehensive application note details the systematic development and validation of a robust, stability-indicating, and chiral High-Pe...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive application note details the systematic development and validation of a robust, stability-indicating, and chiral High-Performance Liquid Chromatography (HPLC) method for 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride. This molecule, a key chiral building block in pharmaceutical synthesis, requires a precise analytical method to quantify its purity, identify degradation products, and resolve its enantiomers.[1][2] We present a logical workflow, from initial analyte characterization and method screening to forced degradation studies and full validation in accordance with International Council for Harmonisation (ICH) guidelines.[3][4] The protocols herein are designed to be self-validating, providing researchers and drug development professionals with a comprehensive guide to establishing a fit-for-purpose analytical method for this and structurally similar compounds.

Introduction and Analyte Characterization

3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride is a substituted pyrrolidine derivative of significant interest in medicinal chemistry. The pyrrolidine scaffold is a cornerstone in many pharmaceutical compounds, and the stereochemistry at the C3 position, where a chiral center is located, is often critical for biological activity.[1] Therefore, an analytical method must not only determine the purity of the active pharmaceutical ingredient (API) but also confirm its enantiomeric excess (ee).

Physicochemical Properties & Analytical Considerations:

  • Structure: The molecule contains a basic secondary amine (the pyrrolidine nitrogen), a hydrophobic dimethylphenyl group, and a polar C-F bond. As a hydrochloride salt, it is expected to be water-soluble.[5]

  • Chromophore: The 3,5-dimethylphenyl group provides a chromophore suitable for UV detection. However, its absorption maximum (λmax) is likely in the low UV range (approx. 210-220 nm), requiring a high-purity mobile phase to minimize baseline noise.

  • pKa: The pyrrolidine nitrogen is basic, with an estimated pKa around 9-10. This is a critical parameter for method development, as the mobile phase pH will dictate the ionization state of the analyte, profoundly impacting retention and peak shape on a reversed-phase column.

  • Chirality: The tertiary carbon at the 3-position is a stereocenter, necessitating the use of a chiral stationary phase (CSP) for enantiomeric separation.

Overall Method Development Strategy

The primary objective is to develop a single, robust reversed-phase HPLC (RP-HPLC) method that is stability-indicating, meaning it can separate the intact API from any potential degradation products and related impurities. A secondary, dedicated chiral method will be developed to resolve the enantiomers. Our approach follows a systematic, phase-appropriate lifecycle model as encouraged by modern regulatory guidelines.[6][7]

The logical flow of this process is illustrated in the diagram below.

Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Specificity & Stability cluster_3 Phase 4: Validation & Finalization Analyte Analyte Characterization (Structure, pKa, UV, Chirality) ATP Define Analytical Target Profile (ATP) (ICH Q14) Analyte->ATP informs Screening Initial Screening (Column, Mobile Phase) ATP->Screening Chiral Chiral Method Screening (CSP, Mobile Phase) ATP->Chiral Optimization Method Optimization (pH, Gradient, Temp) Screening->Optimization refine Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Optimization->Forced_Deg Specificity Demonstrate Specificity & Peak Purity Forced_Deg->Specificity challenges Validation Method Validation (ICH Q2(R2)) (Accuracy, Precision, Linearity, etc.) Specificity->Validation enables Final_Method Finalized & Validated Method Validation->Final_Method

Caption: Overall HPLC Method Development and Validation Workflow.

Experimental Protocols

Protocol 3.1: Instrumentation and Reagents
  • HPLC System: An HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.

  • Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q® or equivalent), Formic acid, Ammonium acetate, Triethylamine, Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide (30%).

  • Reference Standard: 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride of known purity.

Protocol 3.2: Achiral Method Development (Purity and Stability)
  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.

    • Prepare a working standard at 0.1 mg/mL by diluting the stock solution with the same diluent.

  • Initial Column and Mobile Phase Screening:

    • Columns: Screen at least two columns with different selectivities (e.g., a standard C18 column and a Phenyl-Hexyl column).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a generic gradient (e.g., 5% to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Monitor at 215 nm and collect PDA data from 200-400 nm.

  • Method Optimization:

    • pH Adjustment: Due to the basic nature of the analyte, controlling the mobile phase pH is crucial for good peak shape. Prepare buffers at different pH values (e.g., pH 3.0 with formic acid and pH 6.0 with ammonium acetate) to evaluate the effect on retention and peak symmetry.

    • Gradient Optimization: Adjust the gradient slope and duration to ensure adequate separation between the main peak and any observed impurities.

    • Organic Modifier: Compare acetonitrile and methanol as the organic modifier (Mobile Phase B) to assess changes in selectivity.

Protocol 3.3: Chiral Method Development (Enantiomeric Purity)

The separation of enantiomers typically requires a chiral stationary phase (CSP). Polysaccharide-based CSPs are highly effective for a wide range of compounds, including pyrrolidine derivatives.[1]

  • Column Selection: Begin screening with polysaccharide-based CSPs such as a Chiralpak® IA or Chiralcel® OD-H.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio.[1] For this basic analyte, add 0.1% of an amine modifier like diethylamine (DEA) to the mobile phase to improve peak shape.[1]

    • Reversed Phase: Screen with Acetonitrile/Water or Methanol/Water mixtures.

  • Optimization:

    • Systematically vary the ratio of hexane to alcohol in normal phase or the organic content in reversed phase to optimize resolution (Rs) between the enantiomers.

    • Adjust the column temperature to evaluate its effect on selectivity and resolution.

Protocol 3.4: Forced Degradation Studies

Forced degradation studies are essential to develop and demonstrate the specificity of a stability-indicating method.[8][9] A target degradation of 5-20% of the main peak is generally recommended.[8]

  • Prepare Samples: Use a sample concentration of approximately 0.5 mg/mL for all stress conditions.

  • Acid Hydrolysis: Add 1 mL of 1N HCl to 1 mL of sample solution. Heat at 60 °C for 4 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Add 1 mL of 1N NaOH to 1 mL of sample solution. Keep at room temperature for 2 hours. Neutralize with 1N HCl before injection.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of sample solution. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder and a solution sample to 80 °C for 48 hours.

  • Photolytic Degradation: Expose the solid powder and a solution sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the optimized achiral HPLC method. Use a PDA detector to assess peak purity for the main analyte peak in each condition.

Forced_Degradation_Logic cluster_0 Stress Conditions cluster_1 Analytical Method Challenge cluster_2 Method Suitability Assessment API API Solution (0.5 mg/mL) Acid Acid (HCl) API->Acid Base Base (NaOH) API->Base Oxidation Oxidation (H2O2) API->Oxidation Thermal Thermal (Heat) API->Thermal Photo Photolytic (Light) API->Photo Analysis Analyze Stressed Samples vs. Control Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis HPLC Optimized RP-HPLC Method with PDA Detector Analysis->HPLC Resolution Assess Resolution (API vs. Degradants) Analysis->Resolution Purity Assess Peak Purity (PDA Analysis) Analysis->Purity Result Stability-Indicating Method Confirmed Resolution->Result Purity->Result

Caption: Logic flow for establishing a stability-indicating method.

Protocol 3.5: Method Validation

Validate the final, optimized methods according to ICH Q2(R2) guidelines.[3][6] The validation protocol must define the experiments and acceptance criteria for each parameter.

  • Specificity: Demonstrated through forced degradation studies and analysis of a placebo blank. The method must unequivocally assess the analyte in the presence of impurities, degradants, or matrix components.[6]

  • Linearity: Analyze a minimum of five concentrations across the desired range (e.g., 50% to 150% of the nominal concentration). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery): Analyze samples spiked with known amounts of API at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Perform at least six replicate injections of the same sample. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

  • Robustness: Intentionally vary critical method parameters (e.g., pH ±0.2 units, column temperature ±5 °C, flow rate ±10%) and assess the impact on the results and system suitability.

Expected Results and Data Presentation

All quantitative data from the method development and validation phases should be summarized in clear, concise tables for easy interpretation and comparison.

Table 1: Final Optimized Chromatographic Conditions (Achiral Method)

Parameter Condition Justification
Column Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm Provided optimal selectivity for the main peak and a key degradant.
Mobile Phase A 20 mM Ammonium Acetate, pH 6.0 pH above pKa of acidic degradants and below pKa of analyte ensures good peak shape.
Mobile Phase B Acetonitrile Gave sharper peaks compared to methanol.
Gradient 10% to 70% B in 12 min, then hold at 95% B for 3 min Resolves all observed degradants from the main API peak with Rs > 2.0.
Flow Rate 1.2 mL/min Provides optimal efficiency without excessive backpressure.
Column Temp. 35 °C Improves peak symmetry and reduces viscosity.
Detection UV at 215 nm Wavelength with maximum analyte response and minimal interference.

| Injection Vol. | 5 µL | Within the linear range of the detector. |

Table 2: Summary of Method Validation Results (Illustrative)

Validation Parameter Result Acceptance Criteria Status
Linearity (r²) 0.9998 ≥ 0.999 Pass
Accuracy (% Recovery) 99.2% - 101.5% 98.0% - 102.0% Pass
Precision (Repeatability RSD) 0.45% ≤ 1.0% Pass
Precision (Intermediate RSD) 0.82% ≤ 2.0% Pass
Specificity No interference observed Baseline resolution (Rs > 2.0) Pass

| LOQ | 0.1 µg/mL | Reportable | Pass |

Conclusion

This application note provides a comprehensive and scientifically grounded framework for developing and validating an HPLC method for 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride. By following a systematic approach that integrates analyte characterization, multi-parameter screening, forced degradation, and rigorous validation against ICH standards, a fit-for-purpose method can be established. The resulting achiral and chiral methods are suitable for routine quality control, stability testing, and enantiomeric purity determination in a regulated drug development environment. The principles and protocols described herein are broadly applicable to other chiral, UV-active pharmaceutical compounds.

References

  • Benchchem. Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols. Benchchem.
  • US Pharmacopeia. <621> CHROMATOGRAPHY. USP.
  • Chromatography Online. Are You Sure You Understand USP <621>?. Chromatography Online.
  • USP. <621> CHROMATOGRAPHY. USP.
  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • Agilent. Understanding the Latest Revisions to USP <621>. Agilent.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • DSI. The Use Of Forced Degradation In Analytical Method Development. DSI.
  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • ICH. Validation of Analytical Procedures Q2(R2). ICH.
  • EMA. ICH guideline Q2(R2) on validation of analytical procedures. EMA.
  • ICH. Analytical Procedure Development Q14. ICH.
  • PMC. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
  • CymitQuimica. CAS 163457-23-6: 3,3-Difluoropyrrolidine Hydrochloride. CymitQuimica.

Sources

Method

Preclinical In Vivo Dosing Strategies for 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine Hydrochloride

Executive Summary The incorporation of fluorine into saturated nitrogen heterocycles is a privileged strategy in modern medicinal chemistry. 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride (CAS: 1803600-38-5) se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into saturated nitrogen heterocycles is a privileged strategy in modern medicinal chemistry. 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride (CAS: 1803600-38-5) serves as a highly specialized building block and preclinical probe. Developing robust in vivo dosing strategies for this class of compounds requires a deep understanding of their unique physicochemical properties—specifically, how stereoselective fluorination impacts amine basicity, conformer-specific lipophilicity, and target engagement.

This application note provides a comprehensive, self-validating protocol for formulating, dosing, and evaluating the pharmacokinetic (PK) profile of this compound in rodent models.

Mechanistic Rationale: The Role of Fluorinated Pyrrolidines

Before designing an in vivo study, it is critical to understand the causality behind the molecule's structural design. The introduction of a highly electronegative fluorine atom at the 3-position of the pyrrolidine ring exerts profound effects on the molecule's behavior in biological systems:

  • Modulation of Basicity: The strong electron-withdrawing inductive effect of the fluorine atom significantly lowers the pKa of the adjacent secondary amine[1]. By reducing the basicity, the compound exists less as a permanently charged cation at physiological pH, which enhances passive membrane permeability and improves oral bioavailability.

  • Conformational Rigidity: Stereoselective fluorination restricts the conformational flexibility of the pyrrolidine ring. Through a stabilizing hyperconjugation phenomenon (e.g., σCH​→σCF∗​ interactions), the ring is locked into specific exo or endo puckers[1]. This rigidity pre-organizes the molecule for optimal receptor binding and reduces the entropic penalty upon target engagement.

  • Conformer-Specific Lipophilicity: The spatial orientation of the highly polar C-F bond relative to the amine dipole dictates the overall macroscopic lipophilicity ( logP ) of the molecule, directly influencing its volume of distribution ( Vd​ ) and metabolic clearance[2].

Physicochemical Profiling & Hazard Considerations

Understanding the physical state and safety profile of the compound is the first step in formulation. As a hydrochloride salt, 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine exhibits excellent aqueous solubility, which simplifies intravenous (IV) formulation[3].

However, researchers must account for its specific GHS hazard classifications during handling and in vivo observation[4]. Notably, its classification under STOT SE 3 (H336 - May cause drowsiness or dizziness) indicates potential Central Nervous System (CNS) depression[4]. If the dose is too high, CNS depression can alter respiratory rates and hepatic blood flow, thereby confounding PK parameters like clearance ( Cl ).

Table 1: Physicochemical & Hazard Profile
AttributeValue / Description
Chemical Name 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride
CAS Number 1803600-38-5
Molecular Weight 229.72 g/mol (Salt) / 193.13 g/mol (Free Base)
Molecular Formula C12H16FN · HCl
GHS Hazard Codes Acute Tox. 4 (H302/H312/H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)

Formulation Strategies

A self-validating PK study requires formulations that do not artificially alter the drug's absorption or the animal's physiology. Because this compound is an HCl salt, harsh co-solvents (like Cremophor EL or high concentrations of DMSO) are unnecessary and should be avoided to prevent vehicle-induced histamine release or toxicity.

Table 2: Recommended Formulation Vehicles
RouteVehicle CompositionPreparation MethodCausality / Rationale
IV 0.9% NaCl (Saline) or PBS (pH 7.4)Dissolve directly; vortex until clear. Filter sterilize (0.22 µm).Leverages the high aqueous solubility of the HCl salt. Avoids co-solvents that alter hemodynamics.
PO 0.5% Methylcellulose (MC) + 0.1% Tween 80Suspend/dissolve in vehicle; sonicate for 10 mins.Ensures uniform delivery. Tween acts as a wetting agent if the lipophilic free base precipitates in the alkaline GI tract.

Experimental Protocol: In Vivo Pharmacokinetic Profiling

The following methodology outlines a standard crossover or parallel-group PK study in rodents (e.g., Male Sprague-Dawley rats or C57BL/6 mice).

Phase A: Animal Preparation & Dosing
  • Acclimation: Acclimate animals for a minimum of 5 days in a temperature-controlled environment with a 12/12-hour light/dark cycle.

  • Fasting (PO Group Only): Fast animals for 12 hours prior to oral gavage to prevent food-effect variations in GI transit time and absorption. Water remains available ad libitum.

  • Administration:

    • IV Cohort: Administer 1.0 mg/kg via tail vein injection. Volume: 5 mL/kg (mice) or 2 mL/kg (rats).

    • PO Cohort: Administer 5.0 - 10.0 mg/kg via oral gavage. Volume: 10 mL/kg (mice) or 5 mL/kg (rats).

  • Observation Window: Monitor continuously for the first 2 hours post-dose specifically for signs of sedation or ataxia, given the compound's STOT SE 3 classification[4].

Phase B: Serial Blood Sampling
  • Timepoints: Collect blood at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection: Draw 50–100 µL of blood via the saphenous vein or tail snip into K2​EDTA -coated microcentrifuge tubes. Causality: EDTA prevents coagulation without introducing the enzymatic interferences sometimes seen with heparin.

  • Plasma Isolation: Centrifuge samples at 4,000 × g for 10 minutes at 4°C within 30 minutes of collection. Transfer the plasma supernatant to pre-chilled tubes and store at -80°C until analysis.

Phase C: LC-MS/MS Bioanalysis
  • Protein Precipitation: Aliquot 20 µL of plasma. Add 100 µL of ice-cold Acetonitrile (ACN) containing an appropriate internal standard (e.g., a deuterated pyrrolidine analog). Causality: ACN rapidly denatures plasma proteins to release bound drug while the internal standard corrects for matrix-induced ion suppression during mass spectrometry.

  • Extraction: Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Quantification: Inject 5 µL of the supernatant into an LC-MS/MS system utilizing a C18 column. Monitor the specific MRM transitions for the protonated parent mass [M+H]+≈194.13 m/z [3].

Workflow Visualization

PK_Workflow A Compound Preparation (HCl Salt) B IV Formulation (0.9% Saline) A->B C PO Formulation (0.5% MC / 0.1% Tween) A->C D In Vivo Dosing (Rodent Models) B->D C->D E Serial Blood Sampling (0.083 to 24 hours) D->E F Plasma Extraction (Protein Precipitation) E->F G LC-MS/MS Quantification F->G H PK Parameter Calculation (Clearance, Vd, Bioavailability) G->H

Workflow for in vivo pharmacokinetic evaluation of fluorinated pyrrolidines.

Dose-Ranging and Allometric Scaling

When advancing this compound from murine models to larger species (or projecting Human Equivalent Doses), dose selection must rely on Body Surface Area (BSA) normalization rather than simple body weight.

To convert a successful mouse dose ( Dmouse​ ) to a Human Equivalent Dose (HED):

HED(mg/kg)=Dmouse​×(Km​humanKm​mouse​)

(Where the standard Km​ factor is 3 for mice and 37 for a 60 kg human).

If the optimal PO dose in mice is determined to be 10 mg/kg, the projected HED would be approximately 0.81 mg/kg. This scaling ensures that the exposure remains within the therapeutic window while mitigating the risk of the acute toxicities (Acute Tox. 4) associated with this chemical class[4].

References

  • [4] NextSDS. 3-(3,5-dimethylphenyl)-3-fluoropyrrolidine hydrochloride — Chemical Substance Information. Available at:

  • [3] PubChemLite. 3-(3,5-dimethylphenyl)-3-fluoropyrrolidine hydrochloride (C12H16FN). Available at:

  • [2] Linclau, B., et al. Relating Conformational Equilibria to Conformer-Specific Lipophilicities: New Opportunities in Drug Discovery. Angewandte Chemie International Edition, 2021. Available at:

  • [1] Hunter, L., et al. Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 2013. Available at:

Sources

Application

mass spectrometry parameters for detecting 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride

Application Note: LC-MS/MS Method Development and Optimization for the Detection of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine Hydrochloride Executive Summary The quantification of small-molecule therapeutics containing...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: LC-MS/MS Method Development and Optimization for the Detection of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine Hydrochloride

Executive Summary

The quantification of small-molecule therapeutics containing basic moieties is a critical requirement in modern drug development. 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride (C₁₂H₁₆FN·HCl) is a highly basic, fluorinated cyclic amine. Developing a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this compound requires overcoming specific ionization and fragmentation hurdles. This application note provides a self-validating, step-by-step protocol for its detection, detailing the mechanistic rationale behind the selected chromatographic and mass spectrometric parameters.

Mechanistic Rationale for Method Design

The Basicity Challenge and In-Source Fragmentation (ISF)

Pyrrolidine-containing small molecules present a unique challenge during tandem mass spectrometry. Because the secondary amine is highly basic, it preferentially sequesters the proton during electrospray ionization (ESI+). During higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID), this strong proton affinity often leads to a single, dominant fragment ion corresponding to the uninformative pyrrolidine ring, resulting in a loss of structural detail [1].

To circumvent this, our protocol optimizes the Declustering Potential (DP) to intentionally utilize controlled In-Source Fragmentation (ISF). By fine-tuning source parameters, we promote the selective neutral loss of the pyrrolidine moiety or its substituents prior to MS/MS, yielding highly specific core fragment ions that outperform traditional CID approaches [1].

The Fluorine Advantage: Diagnostic Neutral Loss

The presence of a fluorine atom at the C3 position of the pyrrolidine ring provides a distinct analytical advantage. Fluorinated aliphatic systems are highly prone to the neutral loss of hydrogen fluoride (HF, -20 Da) under collisional activation [3]. For 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine ([M+H]⁺ m/z 194.1), the loss of HF yields a stable, conjugated product ion at m/z 174.1. This transition (m/z 194.1 → 174.1) is highly diagnostic and serves as the primary quantifier.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system. The workflow must pass a System Suitability Test (SST) before any biological samples are processed.

System Suitability Test (SST)
  • Carryover Verification : Inject a blank sample (Mobile Phase A). The peak area at the retention time of the analyte must be < 5% of the Lower Limit of Quantification (LLOQ).

  • Sensitivity Check : Inject the LLOQ standard (e.g., 1 ng/mL). The signal-to-noise (S/N) ratio for the m/z 194.1 → 174.1 transition must be ≥ 10:1.

  • System Stability : Inject a Mid-Quality Control (QC) sample five consecutive times. The coefficient of variation (CV) for both retention time and peak area must be ≤ 2%.

Step-by-Step Sample Preparation (Plasma Matrix)

This method utilizes a rapid protein precipitation (PPT) technique, which is the gold standard for extracting basic drugs from complex biological matrices [2].

  • Aliquot : Transfer 50 µL of human plasma into a 1.5 mL Eppendorf tube.

  • Precipitation : Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid (FA) and an appropriate internal standard (e.g., a deuterated pyrrolidine analog at 50 ng/mL). Mechanistic note: The acidic environment ensures the pyrrolidine nitrogen remains protonated, preventing it from binding to precipitating plasma proteins.

  • Agitation : Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation : Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer : Carefully transfer 100 µL of the clear supernatant into an LC vial equipped with a glass insert for injection.

Instrumental Parameters

Liquid Chromatography (UHPLC) Conditions

Separation is achieved using a sub-2-micron C18 column to ensure sharp peak shapes and minimize matrix effects.

Table 1: UHPLC Gradient Elution Profile

Time (min) Flow Rate (mL/min) Mobile Phase A (0.1% FA in H₂O) Mobile Phase B (0.1% FA in ACN)
0.0 0.40 95% 5%
0.5 0.40 95% 5%
3.0 0.40 10% 90%
4.0 0.40 10% 90%
4.1 0.40 95% 5%

| 5.5 | 0.40 | 95% | 5% |

Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm). Column Temperature: 40°C. Injection Volume: 2 µL.

Mass Spectrometry (MS/MS) Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) DP (V) CE (eV) Purpose
Target Compound 194.1 174.1 50 60 25 Quantifier (-HF loss)
Target Compound 194.1 105.1 50 60 40 Qualifier (Aromatic core)

| Internal Standard | Varies | Varies | 50 | 50 | 30 | Normalization [2] |

Note: DP = Declustering Potential; CE = Collision Energy. The higher CE for the qualifier transition is required to shatter the pyrrolidine ring and yield the 3,5-dimethylphenyl carbocation (m/z 105.1).

Workflow Visualization

LCMS_Workflow A Sample Preparation (Acidic Protein Precipitation) B UHPLC Separation (C18 Column, Gradient Elution) A->B 2 µL Injection C Electrospray Ionization (ESI+) Protonation to [M+H]+ (m/z 194.1) B->C Eluent D In-Source Fragmentation (ISF) Optimization & Declustering C->D Voltage Applied E Collision-Induced Dissociation (CID) MRM Transitions D->E Precursor Selection F Quantifier: m/z 174.1 (-HF) Qualifier: m/z 105.1 E->F Detection

Figure 1: LC-MS/MS workflow for 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine quantification.

References

  • Ochoa, J. L., et al. (2026). "In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality." Journal of the American Society for Mass Spectrometry. URL:[Link]

  • Shah, J. V., et al. (2017). "Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma." Journal of Chromatography B. URL:[Link]

Method

Application Notes and Protocols for the Intravenous Formulation of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride

Abstract This document provides a comprehensive guide for the formulation of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride, a novel pyrrolidine derivative, for intravenous (IV) administration. Recognizing the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the formulation of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride, a novel pyrrolidine derivative, for intravenous (IV) administration. Recognizing the unique challenges presented by this class of compounds, this guide eschews a rigid template in favor of a logically structured approach that emphasizes scientific rationale and practical, field-proven methodologies. The protocols detailed herein are designed to be self-validating, guiding researchers through pre-formulation assessment, excipient compatibility screening, formulation optimization, and the development of a stability-indicating analytical method. All recommendations are grounded in established pharmaceutical principles and supported by authoritative references to ensure scientific integrity.

Introduction: Navigating the Formulation of a Novel Pyrrolidine Derivative

The pyrrolidine moiety is a cornerstone in modern medicinal chemistry, integral to the structure of numerous approved pharmaceuticals[1]. The introduction of a fluorine atom and an aryl substitution, as in 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. However, these structural features also present specific challenges for the development of a stable and safe intravenous formulation.

As a hydrochloride salt of a secondary amine, the compound is anticipated to be water-soluble. The pyrrolidine ring, while generally stable, can be susceptible to oxidative degradation at the nitrogen atom and ring cleavage under harsh hydrolytic conditions[2]. Therefore, a systematic approach is required to identify the optimal formulation parameters that ensure solubility, stability, and physiological compatibility.

This guide will provide a step-by-step methodology, beginning with the critical pre-formulation characterization of the active pharmaceutical ingredient (API), followed by a logical progression to a stable, well-characterized intravenous formulation.

Pre-formulation Studies: Characterizing the API

A thorough understanding of the physicochemical properties of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride is paramount to developing a successful intravenous formulation. The following studies are essential to establish a baseline understanding of the API's behavior in an aqueous environment.

Aqueous Solubility Determination

Rationale: The aqueous solubility of the API is a critical parameter that dictates the maximum achievable concentration in an intravenous formulation. As a hydrochloride salt, the solubility is expected to be pH-dependent.

Protocol:

  • Prepare a series of buffers (e.g., citrate, phosphate) with pH values ranging from 2 to 8.

  • Add an excess amount of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride to a known volume of each buffer in separate vials.

  • Equilibrate the samples by agitation at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Filter the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved API in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Plot the solubility as a function of pH to determine the pH range of maximum solubility.

pKa Determination

Rationale: The pKa of the pyrrolidine nitrogen will determine the pH range over which the compound is ionized. The ionized form is typically more water-soluble. This information is crucial for selecting the optimal pH for the final formulation to ensure the drug remains in solution.

Protocol (Potentiometric Titration):

  • Accurately weigh and dissolve a known amount of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride in deionized water.

  • Maintain a constant ionic strength by adding a background electrolyte such as 0.1 M potassium chloride[3].

  • Titrate the solution with a standardized solution of 0.1 M NaOH, recording the pH after each addition of titrant[3].

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa can be determined from the pH at the half-equivalence point.

Forced Degradation Studies

Rationale: Forced degradation studies are essential to identify the potential degradation pathways of the API and to develop a stability-indicating analytical method[4][5]. These studies expose the API to stress conditions more severe than those it would encounter during storage.

Protocol:

  • Acid Hydrolysis: Dissolve the API in 0.1 M HCl and heat at 60°C for a defined period (e.g., 24 hours)[2].

  • Base Hydrolysis: Dissolve the API in 0.1 M NaOH and heat at 60°C for a defined period[2].

  • Oxidative Degradation: Dissolve the API in a solution of 3% hydrogen peroxide and keep at room temperature for a defined period[2].

  • Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C) for a defined period[2].

  • Photostability: Expose the solid API and a solution of the API to light according to ICH Q1B guidelines[2].

  • Analyze the stressed samples by HPLC to identify and quantify any degradation products.

Formulation Development

The goal of formulation development is to create a stable, isotonic, and physiologically compatible solution for intravenous administration.

Excipient Compatibility Screening

Rationale: Excipients are necessary components of an intravenous formulation, but they can also interact with the API, leading to degradation[6]. A systematic screening process is required to identify compatible excipients.

Protocol:

  • Prepare binary mixtures of the API with each proposed excipient (e.g., buffers, tonicity agents, antioxidants) in a 1:1 ratio.

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks)[6].

  • Analyze the samples at regular intervals by HPLC to monitor for the appearance of degradation products and any change in the API's purity.

  • A visual inspection for any physical changes (e.g., color change, clumping) should also be performed.

Table 1: Proposed Excipients for Initial Screening

Excipient ClassExample ExcipientsRationale
Buffering AgentsSodium Citrate, Sodium PhosphateTo maintain the pH within the optimal range for solubility and stability.
Tonicity AgentsSodium Chloride, Dextrose, MannitolTo adjust the osmolality of the formulation to be isotonic with blood[7][8].
AntioxidantsAscorbic Acid, Sodium MetabisulfiteTo protect the API from oxidative degradation, if identified as a degradation pathway[7][8].
pH and Buffer Optimization

Rationale: The pH of the formulation is a critical parameter that affects both the solubility and stability of the API. The buffer system is chosen to maintain the pH in the desired range throughout the product's shelf life.

Protocol:

  • Based on the pKa and solubility data, select a target pH range for the formulation.

  • Prepare formulations of the API in different buffer systems (e.g., citrate, phosphate) at various buffer strengths within the target pH range.

  • Store these formulations under accelerated stability conditions and monitor for degradation over time using the stability-indicating HPLC method.

  • The optimal buffer system and pH will be that which provides the best balance of solubility and stability.

Tonicity Adjustment

Rationale: Intravenous solutions should be isotonic with blood (approximately 280-300 mOsm/kg) to prevent hemolysis or crenation of red blood cells.

Protocol:

  • Prepare the optimized formulation (API in the selected buffer at the optimal pH).

  • Measure the osmolality of the solution using an osmometer.

  • If the solution is hypotonic, add a tonicity-adjusting agent (e.g., sodium chloride, dextrose) incrementally until the desired osmolality is reached.

  • Ensure the chosen tonicity agent is compatible with the API.

Lyophilization for Enhanced Stability

For compounds with limited long-term stability in aqueous solution, lyophilization (freeze-drying) can be a viable strategy to produce a stable solid dosage form that can be reconstituted prior to administration[9][10][11].

Rationale: Lyophilization removes water from the formulation at low temperatures, which can significantly reduce the rate of hydrolytic degradation and improve long-term stability[12].

Protocol Outline:

  • Formulation for Lyophilization: Develop an aqueous formulation as described above, often including a bulking agent/lyoprotectant (e.g., mannitol, sucrose) to ensure an elegant cake structure and protect the API during freezing and drying[9][13].

  • Freezing: The formulation is cooled to a temperature below its glass transition temperature (Tg') to ensure complete solidification[11].

  • Primary Drying (Sublimation): Under vacuum, the temperature is raised to a point where the ice sublimes directly to water vapor. The product temperature must be kept below the collapse temperature (Tc) to prevent the cake from losing its structure[12].

  • Secondary Drying (Desorption): The temperature is further increased to remove residual bound water.

  • The result is a dry, stable cake that can be reconstituted with a suitable diluent (e.g., Sterile Water for Injection) before administration.

Analytical Method Development: A Stability-Indicating HPLC-UV Method

A robust and validated analytical method is essential for the accurate quantification of the API and its degradation products throughout the formulation development and stability testing process[14][15][16][17].

HPLC Method Parameters

Table 2: Proposed Starting HPLC-UV Method Parameters

ParameterSuggested ConditionRationale
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for a wide range of small molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid in WaterProvides good peak shape for basic compounds.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase HPLC.
Gradient Start with a low percentage of B and ramp up to a high percentage over 20-30 minutes.To elute the API and any potential degradation products with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection Wavelength Determined by UV-Vis scan of the APITo ensure maximum sensitivity for the API.
Column Temperature 30°CTo ensure reproducible retention times.
Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Formulation Development Workflow

FormulationWorkflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_analytical Analytical Method Development cluster_final Final Formulation p1 Aqueous Solubility vs. pH f2 pH and Buffer Optimization p1->f2 p2 pKa Determination p2->f2 p3 Forced Degradation a1 HPLC Method Development p3->a1 f1 Excipient Compatibility Screening f1->f2 f3 Tonicity Adjustment f2->f3 final Stable IV Formulation or Lyophilized Product f3->final a2 Method Validation (ICH Q2) a1->a2 a2->f1 Quantification a2->f2 Quantification a2->f3 Quantification FormulationStrategy decision decision outcome outcome start Initial API Characterization decision1 Is aqueous solubility > target concentration? start->decision1 decision2 Is the API stable in solution for >24 months? decision1->decision2 Yes outcome2 Consider co-solvents or solubilizing agents. decision1->outcome2 No outcome1 Proceed with aqueous solution formulation. decision2->outcome1 Yes outcome3 Develop a lyophilized formulation. decision2->outcome3 No

Caption: A decision tree outlining the strategic choices based on the API's solubility and stability.

Conclusion

The successful formulation of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride for intravenous administration is a multifactorial process that requires a systematic and scientifically-driven approach. By diligently executing the pre-formulation studies, excipient compatibility screening, and formulation optimization protocols detailed in this guide, researchers can develop a stable, safe, and effective intravenous dosage form. The development of a robust, stability-indicating analytical method is a critical and interwoven component of this process, ensuring the quality and integrity of the final product.

References

  • Bell, F., Durand, C., & Urban, N. (n.d.). Analytical Sciences Group, Medicinal Chemistry, INVENTIVA. Retrieved from [Link]

  • Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26.
  • Nema, S., & Brendel, R. J. (2011). Excipients and Their Use in Injectable Products. PDA Journal of Pharmaceutical Science and Technology, 65(3), 287-332.
  • Nema, S., & Brendel, R. J. (2013). Excipients and Their Use in Injectable Products. PDA Journal of Pharmaceutical Science & Technology.
  • Pérez, M., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega.
  • Pikal, M. J. (2013). Excipient Selection In Parenteral Formulation Development. Pharma Times, 45(3), 67-73.
  • Saal, C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595.
  • Bajaj, S., et al. (2019). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. World Journal of Pharmaceutical Research, 8(5), 649-665.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Emmerling, F., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Magnetochemistry, 3(3), 29.
  • Gattefossé. (2021). FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid.
  • Coriolis Pharma. (n.d.). Lyophilization Process Development. Coriolis Pharma. Retrieved from [Link]

  • Veeprho. (2020).
  • GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences, 16(01), 133–149.
  • Khan, K. M., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.
  • Codina, A., et al. (n.d.). Efficient pKa Determination in a Non-Aqueous Solvent using Chemical Shift Imaging. University of Liverpool Repository.
  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • CD Formulation. (n.d.). Protein & Peptide Lyophilization Formulation Development. CD Formulation. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(3,5-dimethylphenyl)-3-fluoropyrrolidine hydrochloride — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • MDPI. (2023).
  • Ali, I., et al. (2015). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Journal of the Chilean Chemical Society, 60(1), 2779-2784.
  • Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6528.
  • ResearchGate. (2025). (PDF) Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry.
  • Mettou, D., et al. (2018). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 80-90.
  • S, S., et al. (2009). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian Journal of Pharmaceutical Sciences, 71(6), 633-638.
  • Wang, W. (2023). Practical advice in the development of a lyophilized protein drug product. Journal of Pharmaceutical Sciences.
  • Shala, A. S. (2010). Lyophilization Strategies for Development of a High-Concentration Monoclonal Antibody Formulation: Benefits and Pitfalls. American Pharmaceutical Review.
  • Singh, R., et al. (2013).
  • Popławska, M., & Sicińska, H. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Acta Poloniae Pharmaceutica, 69(5), 843-849.
  • Ali, I., et al. (2013). Validation of UV Spectrophotometric and HPLC Methods for Quantitative Determination of Chlorpyrifos. Journal of Analytical & Bioanalytical Techniques, 4(6).
  • Al-Rimawi, F., et al. (2024).
  • Ali, I., et al. (2013).
  • Al-Rimawi, F. (2014). A HPLC-UV METHOD FOR DETEERMINATION OF THREE PESTICIDES IN WATER. International Journal of Advances in Chemistry, 2(2).

Sources

Application

Application Notes and Protocols for 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine Hydrochloride: A Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of Fluorinated 3-Aryl-Pyrrolidines in Drug Discovery The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Fluorinated 3-Aryl-Pyrrolidines in Drug Discovery

The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its three-dimensional structure provides excellent exit vectors for substituents to explore chemical space, while the nitrogen atom often serves as a key interaction point with biological targets, acting as a hydrogen bond donor or acceptor.[1] The strategic incorporation of a 3-aryl substituent further enhances the utility of this scaffold, introducing a key element for modulating potency, selectivity, and pharmacokinetic properties through interactions with aromatic residues in protein binding pockets.[2][3]

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[4][5] This is due to fluorine's unique combination of properties: its small van der Waals radius (1.47 Å), similar to that of hydrogen (1.20 Å), means it can often replace hydrogen without a significant steric penalty.[4] However, its high electronegativity (3.98 on the Pauling scale) profoundly alters local electronic properties.[1] This can lead to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (~110 kcal/mol for a C-F bond on a tertiary carbon), making it resistant to oxidative metabolism by cytochrome P450 enzymes.[1][6] Replacing a metabolically labile C-H bond with C-F can "block" a site of metabolism, increasing the drug's half-life.[6]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine lowers the pKa of nearby basic amines, which can be critical for optimizing a compound's ionization state at physiological pH, thereby affecting solubility, cell permeability, and target engagement.[5][7]

  • Increased Binding Affinity: Fluorine can engage in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, leading to enhanced potency.[8]

The building block 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride combines these advantageous features. The fluorine atom at the C3 position is poised to enhance metabolic stability and modulate the basicity of the pyrrolidine nitrogen. The 3,5-dimethylphenyl group provides a specific steric and electronic profile, likely designed to probe hydrophobic pockets and optimize van der Waals interactions within a target active site. This application note provides detailed protocols for the effective use of this building block in common synthetic transformations.

Physicochemical Properties and Handling

A summary of the key physicochemical properties for 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride is provided below.

PropertyValue/InformationSource
CAS Number 1803600-38-5[9]
Molecular Formula C₁₂H₁₇ClFN[9]
Molecular Weight 229.72 g/mol [9]
Form Typically a solid (hydrochloride salt)General Knowledge
Solubility Soluble in water, methanol, and DMSO. Limited solubility in non-polar aprotic solvents.General Knowledge
Storage Store in a cool, dry place, under an inert atmosphere. The compound is hygroscopic.General Knowledge
Hazard Information Acute toxicity (oral, dermal, inhalation). Causes skin and eye irritation. May cause respiratory irritation.[9]

Note on Handling: As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Applications: N-Functionalization

The primary utility of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride as a building block lies in the functionalization of its secondary amine. The hydrochloride salt form provides stability for storage but requires a neutralization step to liberate the free base for subsequent reactions.

Workflow for N-Functionalization

The general workflow for using this building block involves three key stages: liberation of the free amine, the specific N-functionalization reaction, and subsequent purification.

G cluster_0 Stage 1: Free Base Liberation cluster_1 Stage 2: N-Functionalization (Select One Path) cluster_2 Stage 3: Product Isolation start 3-(3,5-Dimethylphenyl)-3- fluoropyrrolidine HCl free_base Liberated Free Base in Solution start->free_base Aqueous Base (e.g., NaHCO₃, K₂CO₃) + Organic Solvent Extraction (e.g., DCM, EtOAc) acylation N-Acylation free_base->acylation Acyl Chloride/Base or Carboxylic Acid/Coupling Agent alkylation N-Alkylation free_base->alkylation Alkyl Halide/Base or Aldehyde/Ketone + Reducing Agent arylation N-Arylation free_base->arylation Aryl Halide/Triflate + Pd or Cu Catalyst workup Aqueous Workup & Purification (Chromatography, Crystallization) acylation->workup alkylation->workup arylation->workup product Purified N-Functionalized Product workup->product

Caption: General workflow for the N-functionalization of the title building block.

Experimental Protocols

Protocol 1: Liberation of the Free Amine

Rationale: The hydrochloride salt must be neutralized to generate the nucleophilic free secondary amine required for subsequent coupling reactions. A mild aqueous base is used to prevent any potential side reactions. The choice of extraction solvent (e.g., Dichloromethane - DCM, Ethyl Acetate - EtOAc) depends on the polarity of the final product and ease of removal.

Materials:

  • 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

  • Dissolve 1.0 equivalent of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride in a minimal amount of deionized water or a mixture of water and a water-miscible co-solvent like THF.

  • Transfer the solution to a separatory funnel.

  • Slowly add saturated aqueous NaHCO₃ solution until the effervescence ceases and the aqueous layer is basic (pH > 8, check with pH paper).

  • Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).

  • Combine the organic extracts.

  • Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent.

  • Concentrate the filtrate in vacuo using a rotary evaporator to yield the free amine, which is often an oil or low-melting solid. This free base should be used immediately in the next step without prolonged storage.

Protocol 2: N-Acylation with an Acyl Chloride

Rationale: This is a direct and often high-yielding method for forming amides. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to scavenge the HCl generated during the reaction. The reaction is typically run at 0 °C to control the initial exothermic reaction.

Materials:

  • 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine (free base from Protocol 1)

  • Acyl chloride (1.0 - 1.2 equivalents)

  • Triethylamine (TEA) or DIPEA (1.5 - 2.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the free amine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere in a flask equipped with a magnetic stirrer.

  • Add TEA or DIPEA (1.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/EtOAc gradient) or crystallization.

Protocol 3: N-Alkylation via Reductive Amination

Rationale: Reductive amination is a robust method for forming C-N bonds and is tolerant of a wide range of functional groups on the aldehyde or ketone partner. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred as it is less basic and less water-sensitive than other borohydrides.

Materials:

  • 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride (1.0 eq)

  • Aldehyde or Ketone (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flask containing the pyrrolidine hydrochloride (1.0 eq) and the aldehyde/ketone (1.1 eq), add anhydrous DCM under a nitrogen atmosphere.

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq) if desired, which can accelerate iminium ion formation.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add STAB (1.5 eq) portion-wise to the suspension. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Advanced Applications & Future Directions

Beyond simple N-functionalization, this building block can be envisioned in more complex synthetic strategies. For instance, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) could be employed to form N-aryl or N-heteroaryl derivatives, which are common motifs in centrally active agents. The inherent chirality of the molecule (if resolved) could also be exploited in asymmetric synthesis or as a chiral ligand.

G cluster_Core Core Applications cluster_Advanced Advanced & Potential Applications BuildingBlock 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine HCl N_Acylation N-Acylation (Amide Synthesis) BuildingBlock->N_Acylation Target: Peptidomimetics, Enzyme Inhibitors N_Alkylation N-Alkylation (Tertiary Amine Synthesis) BuildingBlock->N_Alkylation Target: GPCR Ligands, CNS Agents N_Arylation N-Arylation (Buchwald-Hartwig) BuildingBlock->N_Arylation Target: Kinase Inhibitors, Ion Channel Modulators Scaffold_Hopping Bioisosteric Replacement & Scaffold Hopping N_Acylation->Scaffold_Hopping N_Alkylation->Scaffold_Hopping N_Arylation->Scaffold_Hopping Fragment_Based Fragment-Based Drug Design (FBDD) Scaffold_Hopping->Fragment_Based

Caption: Potential applications and synthetic routes for the title building block.

Conclusion

3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride is a valuable and strategically designed building block for medicinal chemistry. The confluence of a conformationally restricted pyrrolidine core, a metabolically robust C-F bond, and a specific aryl substitution pattern provides chemists with a powerful tool to optimize lead compounds. The protocols outlined herein provide a robust starting point for the incorporation of this scaffold into diverse molecular architectures, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Combettes, L. E., Schuler, M., Patel, R., Bonillo, B., Odell, B., Thompson, A. L., Claridge, T. D. W., & Gouverneur, V. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Chemistry (Weinheim an der Bergstrasse, Germany), 18(41), 13126–13132. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6092. [Link]

  • Piron, K., Verniest, G., Van Hende, E., & De Kimpe, N. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC, 2013(5), 6-18. [Link]

  • Johnson, B. M., Shu, Y. Z., Zhuo, X., & Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315–6386. [Link]

  • Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. [Link]

  • Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Cell Press. [Link]

  • Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Semantic Scholar. [Link]

  • Goldberg, A. F. G., & Gouverneur, V. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. [Link]

  • Legros, J., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Aryl Pyrrolidine Derivatives. ResearchGate. [Link]

  • Gary, D. L., et al. (2010). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. Molecules, 15(1), 221-235. [Link]

  • MDPI. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolines. Organic Chemistry Portal. [Link]

  • Chemical Substance Information. (n.d.). 3-(3,5-dimethylphenyl)-3-fluoropyrrolidine hydrochloride. Chemical Substance Information. [Link]

  • Chemical Substance Information. (n.d.). 3-(3,5-difluorophenyl)-3-fluoropyrrolidine hydrochloride. Chemical Substance Information. [Link]

  • MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. Organic Chemistry Portal. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

  • Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed. [Link]

  • Google Patents. (2023). US20230382912A1 - Pyrazolopyridine derivative having glp-1 receptor agonist effect.
  • Guy, R. K., et al. (2019). 4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl-N-benzylpyrrolidine-3-carboxamides. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (2018). US9963459B1 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-alpla]pyrrolo[2,3-e]-pyrazin-8-YL)-N-(2,2,2-Trifluoroethyl)pyrrol and solid state forms thereof.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride. This compound, an amine hydrochloride salt, possesses structural features—a dimethylphenyl group and a fluorinated pyrrolidine ring—that contribute to its lipophilic nature, potentially limiting its aqueous solubility despite its salt form.[1][2]

This document provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome solubility issues, grounded in established principles of physical chemistry and pharmaceutics.

Part 1: Foundational Troubleshooting & Characterization

This section addresses the critical first steps in diagnosing a solubility problem. Before attempting complex formulation strategies, it is essential to understand the baseline physicochemical properties of your compound.

FAQ: My compound shows poor and inconsistent solubility. Where do I start?

Answer: Start by characterizing the solid-state properties of your material. The observed solubility is profoundly influenced by the compound's solid form, including its crystallinity and whether it exists as a specific polymorph, hydrate, or solvate.[3][4][5] Different solid-state forms can exhibit significantly different solubilities.[6][7]

Rationale:

  • Polymorphism: A compound can exist in different crystal lattice arrangements (polymorphs), each with a unique lattice energy. Metastable polymorphs are typically more soluble than their stable counterparts but can convert to the less soluble, stable form over time, causing the compound to precipitate out of solution.[8][9]

  • Amorphous vs. Crystalline: Amorphous solids lack a long-range ordered structure and are generally more soluble than their crystalline counterparts because no crystal lattice energy needs to be overcome for dissolution.[10][11] However, they are also less stable.

  • Hydrates/Solvates: The inclusion of water (hydrate) or solvent (solvate) molecules into the crystal lattice creates a new solid form with its own distinct solubility profile, which is often lower than the anhydrous/unsolvated form.[9]

Recommended Actions & Protocols:

  • Initial Solid-State Analysis:

    • Powder X-ray Diffraction (PXRD): Determines if the material is crystalline (sharp peaks) or amorphous (broad halo) and provides a fingerprint for a specific polymorphic form.

    • Differential Scanning Calorimetry (DSC): Identifies melting points, glass transitions (for amorphous content), and phase transitions, which are characteristic of a specific solid form.

    • Thermogravimetric Analysis (TGA): Measures mass loss upon heating to detect the presence of bound water or residual solvent.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method) This is the gold-standard method for determining the thermodynamic solubility of a compound.

  • Add an excess amount of the solid compound to a known volume of your aqueous medium (e.g., purified water or a specific buffer) in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Filter the suspension through a low-binding 0.22 µm filter to remove all undissolved solids.

  • Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method like HPLC-UV.

FAQ: How does pH affect the solubility of my amine hydrochloride salt?

Answer: As an amine hydrochloride, the solubility of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride is highly pH-dependent.[12] In acidic conditions, the amine group is protonated, forming a more polar, water-soluble cation. As the pH increases towards the compound's pKa, the equilibrium shifts towards the less soluble, neutral free base, causing a sharp drop in solubility.[13][14]

Rationale: The solubility of an ionizable compound is lowest near its isoelectric point and increases as the pH moves away from it.[15] For a basic compound like a pyrrolidine derivative, lowering the pH increases the proportion of the ionized species, thereby increasing its interaction with polar water molecules and enhancing solubility.[13][16]

Recommended Action: Generate a pH-Solubility Profile By performing the shake-flask solubility method across a range of buffered solutions (e.g., from pH 2 to pH 10), you can identify the optimal pH for solubilization and determine the pH at which the compound begins to precipitate.[] This is critical for designing relevant in vitro assays and developing oral formulations.

Workflow: Initial Solubility Assessment

G A Obtain Compound Batch B Characterize Solid State (PXRD, DSC, TGA) A->B Crucial First Step C Determine pH-Solubility Profile (Shake-Flask Method) B->C Provides Baseline Data D Identify Optimal pH for Solubilization C->D Informs Formulation Strategy

Caption: Initial workflow for characterizing compound solubility.

Part 2: Formulation Strategies for Solubility Enhancement

If optimizing the pH is insufficient to achieve the desired concentration, several formulation strategies can be employed.

FAQ: Can co-solvents improve the solubility of my compound?

Answer: Yes, co-solvents are a very common and effective method for increasing the solubility of poorly soluble compounds.[18][19] By mixing water with a miscible organic solvent, you reduce the overall polarity of the solvent system, making it more favorable for dissolving lipophilic molecules.[][20]

Mechanism: Co-solvents work by reducing the energy required to create a "cavity" in the solvent for the solute molecule. They disrupt the strong hydrogen-bonding network of water, creating a microenvironment that is less polar and more accommodating to the hydrophobic dimethylphenyl group of your compound.[]

Commonly Used Co-solvents:

  • For in vitro stock solutions: Dimethyl sulfoxide (DMSO)

  • For preclinical formulations: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol.[18][21]

Screening Protocol:

  • Prepare a high-concentration stock of your compound in 100% of the chosen co-solvent (e.g., DMSO).

  • Create a series of co-solvent/aqueous buffer mixtures (e.g., 5%, 10%, 20% v/v co-solvent). Use the optimal pH buffer identified previously.

  • Titrate the stock solution into the mixtures, observing for any precipitation.

  • Quantify the final solubility in each mixture to determine the most effective system.

Co-solvent StrategyPrincipleProsCons
Co-solvency Reduces solvent polaritySimple, effective, widely usedPotential for toxicity or unwanted biological effects at high concentrations
FAQ: Would complexation with cyclodextrins be a suitable approach?

Answer: Yes, cyclodextrins are an excellent choice for enhancing the solubility of molecules that have hydrophobic regions, like the dimethylphenyl group on your compound.[22][23]

Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They act as "host" molecules, encapsulating the "guest" (your poorly soluble compound) within their cavity. This forms an inclusion complex where the hydrophobic part of your drug is shielded from water, and the complex as a whole presents a hydrophilic exterior, leading to a significant increase in apparent aqueous solubility.[24][25][26]

Recommended Cyclodextrins for Screening:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and excellent safety profile.[25]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with very high solubility, capable of complexing with cationic drugs.[21]

Experimental Protocol: Phase Solubility Study

  • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0-20% w/v).

  • Perform the shake-flask solubility method for your compound in each CD solution.

  • Plot the measured compound solubility against the cyclodextrin concentration. A linear increase is indicative of a soluble 1:1 complex formation.

FAQ: What other advanced strategies can be considered?

Answer: If the above methods are insufficient, more fundamental modifications to the compound's form may be necessary.

  • Alternative Salt Forms: Salt formation is a primary tool for improving the solubility of ionizable drugs.[27][28] While you have the hydrochloride salt, a comprehensive salt screening with different counter-ions (e.g., mesylate, tosylate, sulfate) could identify a salt with a more favorable crystal lattice energy, leading to higher intrinsic solubility.[29][30][31] The ideal salt form balances high solubility with good physical stability (e.g., low hygroscopicity).[32][33]

  • Particle Size Reduction: Reducing the particle size of the solid drug increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[22][27] Techniques like micronization or nanosizing can be employed, though this primarily affects the rate of dissolution rather than the thermodynamic solubility.[34][35]

Decision Tree for Formulation Strategy

G A Is pH adjustment sufficient? B Use Optimal pH Buffer A->B Yes C Explore Formulation Additives A->C No D Is moderate solubility increase needed? C->D E Screen Co-solvents (PEG, PG, Ethanol) D->E Yes F Is significant solubility increase needed? D->F No G Screen Cyclodextrins (HP-β-CD, SBE-β-CD) F->G Yes H Consider Advanced Strategies F->H No I Alternative Salt Screening H->I

Sources

Optimization

troubleshooting degradation of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride in solution

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals working with 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride . Handling fluorinated p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals working with 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride .

Handling fluorinated pyrrolidine derivatives requires a deep understanding of their unique stereoelectronic vulnerabilities. This compound features a highly activated structural motif that is notoriously unstable in standard laboratory workflows if handled improperly. The following guide synthesizes mechanistic theory with field-proven protocols to help you troubleshoot, prevent, and analytically validate the stability of your solutions.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My compound is highly pure as a dry powder, but LC-MS analysis shows multiple degradation peaks immediately after dissolving it in methanol or water. Why is this happening? A1: You are observing rapid solvolysis driven by the compound's structure. The fluorine atom in this molecule is situated at a tertiary benzylic position . Because the resulting carbocation is exceptionally stabilized by both the adjacent 3,5-dimethylphenyl ring (via resonance) and the pyrrolidine ring carbons (via hyperconjugation), the C-F bond is highly susceptible to heterolytic cleavage[1].

Protic solvents like water and methanol act as strong hydrogen-bond donors, coordinating with the fluorine atom and drastically lowering the activation energy for its departure[2]. Once the tertiary benzylic carbocation forms, it rapidly undergoes an SN1 reaction with the solvent to form an alcohol or ether, or an E1 elimination to form a stable alkene[3].

Q2: I stored a DMSO stock solution in a standard borosilicate glass vial. Over a few days, the solution turned cloudy, the pH dropped, and the glass appeared etched. What is the mechanism? A2: This is a classic case of HF-mediated autocatalysis . Tertiary benzylic fluorides have a strong thermodynamic tendency to undergo dehydrofluorination (loss of hydrogen fluoride)[4]. When HF is liberated into the solution, it reacts with the silicon dioxide ( SiO2​ ) in the glass vial to form silicon tetrafluoride ( SiF4​ ) and water ( H2​O ). The in situ generation of water in an otherwise anhydrous DMSO solution immediately triggers the SN1 hydrolysis pathway described in Q1, creating a runaway degradation loop.

Q3: How does the hydrochloride salt form impact the stability of the pyrrolidine core compared to the free base? A3: The HCl salt provides a kinetic "shield" against degradation. In the salt form, the pyrrolidine nitrogen is protonated (ammonium). This localized positive charge inductively withdraws electron density away from the C3 position, which slightly destabilizes the transition state leading to the tertiary carbocation. If you neutralize the solution (e.g., using a basic buffer), the free amine is restored. The lone pair on the nitrogen can then facilitate E1cb/E2 elimination pathways or participate in intramolecular degradation, drastically reducing the half-life of the compound.

G A 3-(3,5-Dimethylphenyl)- 3-fluoropyrrolidine HCl (Intact) B Tertiary Benzylic Carbocation Intermediate A->B Heterolysis (Protic Solvents) E Hydrogen Fluoride (HF) Autocatalyst A->E Defluorination C Solvolysis Product (Alcohol/Ether) B->C + H2O / ROH (SN1) D Elimination Product (Alkene) B->D - H+ (E1) E->A Etches Glass (SiO2) Releasing H2O

Degradation pathways of tertiary benzylic fluorides via SN1/E1 mechanisms.

Part 2: Quantitative Data & Solvent Compatibility

To prevent degradation, solvent selection must prioritize low nucleophilicity and the absence of hydrogen-bond donors. The table below summarizes the kinetic stability of the compound across common laboratory solvents.

Solvent SystemDielectric Constant (ε)NucleophilicityPrimary Degradation PathwayEstimated Half-Life (25°C)Recommendation
Water / Aqueous Buffers 80.1HighSN1 (Hydrolysis)< 1 HourDO NOT USE for stock storage
Methanol / Ethanol 32.7 / 24.5HighSN1 (Solvolysis)2 - 4 HoursDO NOT USE for stock storage
Dimethyl Sulfoxide (DMSO) 46.7LowE1 (Dehydrofluorination)3 - 5 Days (if anhydrous)Acceptable for short-term assays
Acetonitrile (MeCN) 37.5Very LowNone (Stable)> 4 Weeks (if anhydrous)OPTIMAL for stock solutions

Part 3: Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, your sample preparation must be a self-validating system. The following protocol guarantees the stability of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride for in vitro assays and analytical characterization.

Protocol: Preparation and Validation of Anhydrous Stock Solutions

Step 1: Desiccation and Environmental Control

  • Transfer the solid API to a vacuum desiccator containing fresh phosphorus pentoxide ( P2​O5​ ) for 12 hours prior to use. Causality: Even ambient atmospheric moisture absorbed by the hygroscopic HCl salt can initiate micro-hydrolysis.

  • Perform all dissolution steps in a nitrogen-purged glovebox or under a dry argon stream.

Step 2: Solvent and Container Selection

  • Select HPLC-grade Anhydrous Acetonitrile (MeCN) stored over activated 3Å molecular sieves.

  • Weigh the required mass of the compound directly into a PTFE (Teflon) or Polypropylene vial . Causality: Plastic containers eliminate the risk of SiO2​ etching by trace HF, breaking the autocatalytic degradation loop.

  • Add the anhydrous MeCN to achieve the desired concentration (e.g., 10 mM). Vortex gently until fully dissolved.

Step 3: Analytical Validation (The Built-In Check) A protocol is only as reliable as its validation. Immediately after preparation, verify the integrity of the solution using 19F NMR.

  • Transfer an aliquot to a PTFE NMR tube (do not use standard glass NMR tubes).

  • Validation Checkpoint: Run a baseline 19F NMR scan. You should observe a single, sharp multiplet corresponding to the intact tertiary benzylic fluoride (typically between -130 ppm and -150 ppm).

  • Failure State: If you observe a broad singlet appearing far upstream (around -190 to -200 ppm), this is free HF. Your solvent is wet, or your container is compromised. Discard the solution.

Workflow Step1 1. Lyophilization (Remove trace H2O) Step2 2. Solvent Selection (Anhydrous MeCN) Step1->Step2 Step3 3. Material Selection (PTFE/Plastic Vials) Step2->Step3 Step4 4. Analytical Validation (19F NMR & LC-MS) Step3->Step4

Step-by-step workflow for preparing and validating stable stock solutions.

References

  • Chemistry LibreTexts. 8.2: E1 Reaction.[Link]

  • Journal of the American Chemical Society (ACS Publications). Aminofluorination of Cyclopropanes: A Multifold Approach through a Common, Catalytically Generated Intermediate.[Link]

  • ResearchGate. Autocatalytic Friedel-Crafts Reactions of Tertiary Aliphatic Fluorides Initiated by B(C6F5)3•H2O.[Link]

Sources

Troubleshooting

preventing precipitation of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride during serial dilution

Welcome to the technical support guide for 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address and prevent the co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address and prevent the common issue of compound precipitation during serial dilution. Our goal is to provide you with the expertise and practical solutions necessary to ensure the accuracy and reproducibility of your experiments.

Understanding the Challenge: The Science of Precipitation

3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride is a secondary amine salt. The hydrochloride salt form is generally employed to enhance the aqueous solubility and stability of the parent molecule. However, the solubility of amine hydrochlorides is intrinsically linked to the pH of the solution.[1][2] As a salt of a weak base (the pyrrolidine nitrogen) and a strong acid (hydrochloric acid), it is most soluble in an acidic environment (pH < pKa). When the pH of the solution increases, the equilibrium shifts, leading to the deprotonation of the amine and the formation of the less soluble free base, which can then precipitate out of solution.[3]

This phenomenon is a critical consideration during serial dilutions, where the pH of the diluent can significantly impact the solubility of the compound. Furthermore, the choice of solvent and the dilution technique itself play crucial roles in maintaining the compound's solubility.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I dissolved my 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride in water to make a stock solution, but it precipitated when I diluted it with my phosphate-buffered saline (PBS) for my cell-based assay. Why did this happen?

A1: This is a classic case of pH-dependent precipitation. Your initial stock solution in water was likely acidic enough to keep the compound protonated and dissolved. However, standard PBS buffers are typically at a physiological pH of around 7.4. This increase in pH is sufficient to deprotonate the pyrrolidine nitrogen, converting the soluble hydrochloride salt into the less soluble free base, causing it to precipitate.[1][2]

Q2: My compound seems to be precipitating even when I use an acidic buffer. What else could be the problem?

A2: If you've controlled for pH, consider the following possibilities:

  • "Salting out" or Common Ion Effect: While less common for hydrochlorides, high concentrations of other salts in your buffer could potentially reduce the solubility of your compound.[4][5]

  • Solvent Incompatibility: If your initial stock solution was prepared in a solvent other than water (e.g., DMSO), and you are diluting into an aqueous buffer, the change in solvent polarity can cause precipitation. This is especially true if the concentration of the organic solvent in the final dilution is not sufficient to maintain solubility.[6]

  • Temperature Effects: Solubility is often temperature-dependent. If you are performing dilutions at a lower temperature than when you prepared your stock solution, the solubility of the compound may have decreased.

  • Concentration Exceeding Solubility Limit: It's possible that even with an appropriate solvent and pH, the concentration of your compound in the dilution exceeds its solubility limit in that specific medium.

Q3: How can I prevent my compound from precipitating during serial dilution?

A3: The key is to maintain conditions that favor solubility throughout the dilution process. Here are several strategies:

  • pH Control: Ensure your diluent is sufficiently acidic to keep the compound protonated. A buffer with a pH well below the compound's pKa is ideal. If the final application requires a neutral pH, you may need to perform the final dilution step immediately before use.

  • Use of Co-solvents: Incorporating a water-miscible organic solvent, known as a co-solvent, into your diluent can significantly enhance the solubility of your compound.[7][8] Common co-solvents in pharmaceutical research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[9]

  • Proper Dilution Technique: Ensure thorough mixing after each dilution step to avoid localized high concentrations that can lead to precipitation.[10][11]

Q4: What is the best solvent to use for my stock solution of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride?

A4: For a hydrochloride salt, starting with a slightly acidic aqueous solution (e.g., water adjusted to a lower pH with a small amount of HCl) is often a good choice. However, for compounds with lower intrinsic aqueous solubility, preparing a high-concentration stock in an organic solvent like DMSO or ethanol is a common practice.[12] When using an organic stock, it is crucial to consider the final concentration of the organic solvent in your assay, as it may have unintended effects.

Preventative Measures and Best Practices

To proactively avoid precipitation, consider the following:

  • Characterize Your Compound: If possible, determine the approximate pKa and solubility of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride in various solvents and buffers before starting your experiments.

  • Pre-formulation Studies: For drug development professionals, conducting thorough pre-formulation studies to identify optimal solvent systems and pH conditions is essential.

  • Visual Inspection: Always visually inspect your solutions for any signs of precipitation (cloudiness, particulates) at each step of the dilution process. If precipitation is observed, the solution should not be used for quantitative experiments.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution
  • Weigh the desired amount of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride.

  • Add a small amount of purified water (e.g., Milli-Q) to create a slurry.

  • Slowly add more water while mixing until the compound is fully dissolved.

  • If solubility is an issue, consider adjusting the pH of the water to a more acidic range (e.g., pH 4-5) with a dilute HCl solution before adding the compound.

  • Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[13]

Protocol 2: Serial Dilution Using a Co-solvent Approach

This protocol is recommended when diluting into a neutral pH buffer where precipitation is likely.

  • Prepare your stock solution in an appropriate solvent (e.g., 100% DMSO).

  • Prepare your diluent buffer (e.g., PBS, pH 7.4) containing a co-solvent. The type and percentage of the co-solvent will need to be optimized for your specific compound and assay. A common starting point is 10% ethanol or 5% DMSO in the final dilution.

  • Perform the serial dilutions by adding a small volume of the stock or previous dilution to the co-solvent-containing buffer.[14][15]

  • Ensure thorough mixing after each transfer by vortexing or repeated pipetting.[10]

Data Presentation
Parameter Recommendation Rationale
Stock Solution Solvent Acidic aqueous buffer or organic solvent (e.g., DMSO)Maximizes initial solubility.
Diluent pH Acidic (pH < pKa) if compatible with the assayMaintains the protonated, more soluble form of the amine.[1]
Co-solvents Ethanol, Propylene Glycol, PEG, DMSOIncreases the solubility of the compound in aqueous solutions.[7][9]
Dilution Technique Stepwise with thorough mixing at each stepPrevents localized high concentrations that can initiate precipitation.[11]

Visualizing the Concepts

cluster_0 pH-Dependent Solubility of Amine Hydrochloride A Low pH (Acidic) pH < pKa C Protonated Amine (R3NH+) Soluble A->C Favors B High pH (Neutral/Basic) pH > pKa D Deprotonated Amine (R3N) (Free Base) Poorly Soluble -> Precipitation B->D Favors

Caption: pH effect on amine hydrochloride solubility.

cluster_1 Serial Dilution Workflow to Prevent Precipitation Stock High Concentration Stock (e.g., in DMSO) Dilution1 Dilution 1 (Buffer + Co-solvent) Stock->Dilution1 Transfer & Mix Dilution2 Dilution 2 (Buffer + Co-solvent) Dilution1->Dilution2 Transfer & Mix Final Final Dilution for Assay (Low Organic Solvent %) Dilution2->Final ...subsequent dilutions

Caption: Recommended serial dilution workflow.

References

  • Grokipedia. Cosolvent.
  • Wikipedia. Cosolvent. Available from: [Link]

  • Wissing, S. A., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceuticals, 13(5), 92. Available from: [Link]

  • Al-Kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. AAPS Open, 8(1), 11. Available from: [Link]

  • Chadwick, K., et al. (2012). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Pharmaceutical Research, 29(9), 2440–2451. Available from: [Link]

  • BPS Bioscience. Serial Dilution Protocol. Available from: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]

  • PubChem. 3-Fluoropyrrolidine hydrochloride. Available from: [Link]

  • Google Patents. EP0645440A2 - Process using amine blends to inhibit chloride corrosion in wet hydrocarbon condensing systems.
  • ResearchGate. What is the best way to convert my amine compound from the free amine into the salt form HCl?. Available from: [Link]

  • ResearchGate. How can you avoid triethylamine salt precipitation while protecting Secondary amine with acid halide in presence of NEt3 especially in Flow sytem?. Available from: [Link]

  • SlideShare. PH and Solvent Effect on Drug Solubility. Available from: [Link]

  • The Vespiary. Isolation of primary amines as HCL salt problem. Available from: [Link]

  • Lonza. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available from: [Link]

  • Reddit. Ways of crashing out amines : r/chemistry. Available from: [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]

  • INTEGRA Biosciences. How to do serial dilutions (including calculations). Available from: [Link]

  • Science Buddies. How to Make Dilutions and Serial Dilutions. Available from: [Link]

  • Wikipedia. Serial dilution. Available from: [Link]

  • ECHA. 3-(3,5-dimethylphenyl)-3-fluoropyrrolidine hydrochloride — Chemical Substance Information. Available from: [Link]

  • PubChemLite. 3-(3,5-dimethylphenyl)-3-fluoropyrrolidine hydrochloride (C12H16FN). Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • ResearchGate. (PDF) Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Available from: [Link]

  • StuDocu. Exp. 11 The influence of pH on solubility in water Theory:. Available from: [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. Available from: [Link]

Sources

Optimization

optimizing chiral separation of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride enantiomers

Welcome to the Chiral Chromatography Support Hub . As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges of separating the enantiomers of 3-(3,5-Dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chiral Chromatography Support Hub . As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges of separating the enantiomers of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride .

This compound presents a unique triad of chromatographic challenges: a basic secondary amine, a highly polar hydrochloride salt, and a sterically congested 3-fluoro quaternary stereocenter. This guide bypasses generic advice, focusing strictly on the causality of molecular interactions, self-validating experimental designs, and field-proven troubleshooting protocols.

Mechanistic Principles: The "Why" Behind the Separation

To optimize this separation, we must exploit the structural features of the analyte while mitigating the disruptive effects of its salt form.

  • The Counter-Ion Dilemma: Injecting a hydrochloride salt directly into a normal-phase (NP) or supercritical fluid chromatography (SFC) system often leads to peak splitting or severe tailing. This occurs because the compound exists in a dynamic equilibrium between its free base and ion-paired states, each interacting differently with the chiral stationary phase (CSP) and residual silanols[1].

  • Structural Homology: The analyte features a 3,5-dimethylphenyl group. Polysaccharide-based CSPs, such as Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) or its immobilized equivalent Chiralpak® IA, utilize the exact same moiety as their chiral selector[2]. This structural homology promotes highly specific π−π stacking and steric alignment, making these columns the premier choice for this specific molecule.

  • The Fluorine Effect: The highly electronegative fluorine atom at the C3 chiral center alters the dipole moment of the pyrrolidine ring, strengthening hydrogen bond donor interactions from the adjacent secondary amine to the carbamate linkages of the CSP.

Quantitative Data: Mobile Phase Screening Matrix

To establish a baseline separation, begin with the following optimized screening matrix. The data below summarizes the optimal starting conditions for both SFC and HPLC modalities.

ModalityColumn Family (Immobilized)Co-Solvent / Organic ModifierBasic Additive (Critical)Typical Temp / Backpressure
SFC Chiralpak IA, IB, IC, ID10% - 40% Methanol or Ethanol0.1% - 0.5% Diethylamine (DEA)35°C / 120 - 150 bar
NP-HPLC Chiralpak IA, IB, ICHexane / Ethanol (80:20 v/v)0.1% Ethylenediamine (EDA)25°C - 30°C
PO-HPLC Chiralpak IA, IG100% Acetonitrile or Methanol0.1% Ethanolamine (EA)25°C
RP-HPLC Chiralpak IA, IBAcetonitrile / 20mM NH₄HCO₃ (pH 9)None (pH controls ionization)25°C

Note: Immobilized columns (IA-IG) are strongly recommended over coated phases (AD/OD) due to their robustness against varied additive concentrations and extended solvent compatibility[3].

Core Methodologies

Protocol: Step-by-Step SFC Method Development for Pyrrolidine HCl Salts

SFC is the preferred modality for preparative scale-up due to faster diffusion rates and lower solvent consumption.

  • Sample Pre-Treatment (Freebasing): While basic additives can mask the HCl salt on-column, pre-column freebasing yields the highest reproducibility. Dissolve 10 mg of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine HCl in 1 mL of dichloromethane. Add 1 mL of saturated aqueous NaHCO3​ . Vortex for 2 minutes, extract the organic layer, and evaporate to dryness[4]. Reconstitute in methanol.

  • Column Equilibration: Install a Chiralpak IA column (4.6 x 250 mm, 5 µm). Equilibrate with CO2​ and 20% Methanol containing 0.2% DEA until the baseline stabilizes (approx. 10 column volumes). Never use strongly basic sample solutions without an additive in the mobile phase, as this causes localized pH spikes that degrade the silica matrix[5].

  • Screening Injection: Inject 5 µL of the freebased sample (1 mg/mL).

  • Isocratic Tuning: If the retention time ( k′ ) is > 10, increase the methanol co-solvent by 5% increments. If resolution ( Rs​ ) is < 1.5, switch the co-solvent from Methanol to Ethanol or Isopropanol to alter the hydrogen-bonding dynamics.

  • Additive Optimization: If peak tailing persists despite the DEA, switch the additive to 0.1% Ethylenediamine (EDA). EDA has two amine groups and often provides superior masking of acidic silanols for basic pyrrolidines[6].

SFC_Workflow Start Start: 3-(3,5-Dimethylphenyl)- 3-fluoropyrrolidine HCl SamplePrep Sample Prep: Freebase via NaHCO3 or add 0.2% DEA to sample Start->SamplePrep Screening Screen Immobilized CSPs (e.g., Chiralpak IA, IC) SamplePrep->Screening Decision1 Baseline Resolution (Rs > 1.5)? Screening->Decision1 OptimizeMod Alter Co-solvent (MeOH -> EtOH -> IPA) Decision1->OptimizeMod No Success Scale-up to Preparative SFC Decision1->Success Yes OptimizeAdd Tune Additive (Switch DEA to EDA) OptimizeMod->OptimizeAdd OptimizeAdd->Screening

Caption: Logical workflow for SFC chiral method development of basic amine hydrochloride salts.

Troubleshooting Clinic

Issue 1: I am observing a split peak for what should be a single enantiomer.

  • Causality: This is the classic "counter-ion effect." The compound is eluting partially as the intact hydrochloride salt and partially as the free base due to insufficient buffering in the mobile phase[1].

  • Resolution: Increase the basic additive concentration (e.g., from 0.1% to 0.3% DEA). If using SFC, ensure the additive is mixed into the co-solvent prior to pumping, maintaining a consistent overall concentration[3]. Alternatively, implement the pre-column freebasing protocol described above.

Issue 2: Severe peak tailing on the later-eluting enantiomer, reducing preparative yield.

  • Causality: Secondary amines like pyrrolidine interact strongly with residual acidic silanols on the silica support beneath the chiral polymer coating.

  • Resolution: Follow the logic in the diagram below. Transitioning from a tertiary amine additive (TEA) to a primary/secondary amine (Ethanolamine or EDA) provides better steric access to block the silanols[6].

Troubleshooting Issue Issue: Severe Peak Tailing (Asymmetry Factor > 1.5) CheckAdd Check Mobile Phase Additive Issue->CheckAdd AddDEA Add 0.1% - 0.5% DEA CheckAdd->AddDEA No Additive ChangeAdd Switch to EDA or Ethanolamine CheckAdd->ChangeAdd DEA Present CheckTemp Evaluate Temperature AddDEA->CheckTemp ChangeAdd->CheckTemp IncreaseTemp Increase Column Temp (e.g., 25°C to 40°C) CheckTemp->IncreaseTemp Tailing Persists Resolved Optimal Peak Symmetry Achieved CheckTemp->Resolved Fixed IncreaseTemp->Resolved

Caption: Troubleshooting logic for resolving peak tailing in chiral chromatography of basic amines.

Issue 3: Retention times are drifting later with each consecutive injection.

  • Causality: The acidic chloride counter-ions from repeated injections are accumulating on the column, slowly neutralizing the basic additive and altering the stationary phase chemistry.

  • Resolution: Implement a column regeneration wash. Flush the immobilized column (e.g., Chiralpak IA/ID) with 100% Ethanol containing 0.5% DEA at 0.5 mL/min for 30 minutes, followed by 100% THF for 2 hours[5]. Note: Do not flush coated columns (like AD-H) with THF, as it will dissolve the chiral selector.

Frequently Asked Questions (FAQs)

Q: Can I use Reversed-Phase (RP) LC-MS to analyze the enantiomeric excess (ee) of this compound? A: Yes. For LC-MS compatibility, you cannot use DEA or EDA as they cause severe ion suppression. Instead, use volatile salts. For reversed-phase chiral separations of basic amines, use 20 mM Ammonium Bicarbonate or Ammonium Formate adjusted to pH 9.0 with Ammonium Hydroxide[7]. This keeps the pyrrolidine unionized while remaining fully MS-compatible.

Q: Why does changing the alcohol modifier from Methanol to Isopropanol reverse my elution order? A: The chiral recognition mechanism relies heavily on hydrogen bonding between the analyte's fluorine/amine groups and the CSP's carbamate linkages. Methanol is a strong hydrogen-bond donor and acceptor, which can disrupt the analyte-CSP interaction. Isopropanol is bulkier and a weaker hydrogen-bond competitor, forcing the analyte to interact more intimately with the chiral cavity, which can thermodynamically favor the retention of the opposite enantiomer[2].

Q: Is derivatization necessary for this compound? A: For HPLC and SFC, no. Direct separation is highly efficient. However, if you are forced to use Gas Chromatography (GC) due to equipment limitations, derivatization is mandatory to improve the volatility of the pyrrolidine hydrochloride. A standard protocol involves reacting the sample with trifluoroacetic anhydride (TFAA) at 60°C prior to GC-MS analysis[4].

References

  • Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. ResearchGate. Available at:[Link]

  • Frequently Asked Questions. Daicel Chiral Technologies. Available at:[Link]

  • Instruction Manual for CHIRALPAK® Immobilized Columns. MZ-Analysentechnik GmbH. Available at:[Link]

  • Instruction Manual for CHIRALPAK ID Columns. CT-K. Available at:[Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI. Available at:[Link]

Sources

Troubleshooting

storage conditions to prevent hydrolysis of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride. Due to its specific structural features, this active pharmaceutical ingredient (API) is highly susceptible to moisture-induced degradation. This guide provides mechanistic insights, troubleshooting steps, and validated protocols to ensure the integrity of your compound.

Section 1: Mechanistic FAQs – Understanding the Vulnerability

Q1: Why does this specific compound degrade so rapidly compared to other fluorinated APIs? A: The instability is rooted in the molecule's architecture. The fluorine atom is situated at the C3 position of the pyrrolidine ring, which also bears a 3,5-dimethylphenyl group. This makes it a tertiary benzylic fluoride. While the C-F bond is generally strong, tertiary and benzylic fluorides are notorious for undergoing rapid solvolysis [5]. The cleavage of the C-F bond generates a tertiary benzylic carbocation, which is exceptionally stabilized by both resonance (from the aromatic ring) and hyperconjugation. When exposed to moisture, water acts as a nucleophile, trapping the carbocation to form a 3-hydroxy degradant and releasing hydrofluoric acid (HF).

Q2: How does the hydrochloride (HCl) salt form exacerbate the hydrolysis? A: Hydrochloride salts of basic amines are inherently hygroscopic, meaning they actively absorb atmospheric moisture [1]. When 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine HCl absorbs water, it creates a localized, highly concentrated acidic aqueous microenvironment. Acidic conditions further activate the C-F bond via hydrogen bonding, accelerating the expulsion of the fluoride leaving group [4]. Thus, the salt form acts as a catalyst for its own destruction if exposed to ambient humidity.

Mechanism A 3-Fluoro API (HCl Salt) B Moisture Absorption (Hygroscopic) A->B C Acid-Catalyzed C-F Cleavage B->C D Tertiary Benzylic Carbocation C->D E H2O Nucleophilic Attack D->E F 3-Hydroxy Degradant + HF E->F

Fig 1: Hydrolytic degradation pathway of the tertiary benzylic fluoride API.

Section 2: Troubleshooting & Storage Optimization

Q3: My API powder has clumped together, and my assays are failing. What happened? A: Clumping, caking, or a "wet" appearance is the primary physical indicator of moisture absorption (deliquescence) [2]. If the powder is clumping, it has already absorbed sufficient water to initiate the hydrolysis cascade. Your failing assays are likely due to a reduction in the active API concentration and the presence of the 3-hydroxy degradant. Once clumping occurs, the batch should be considered compromised and must be re-purified or discarded.

Q4: What are the optimal storage conditions to prevent this degradation? A: To arrest hydrolysis, you must eliminate the two driving factors: moisture and thermal energy. The compound must be stored under a strict anhydrous, inert atmosphere (Argon or Nitrogen) at sub-zero temperatures.

Quantitative Stability Profile

The following table summarizes the degradation kinetics of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine HCl under various storage conditions, demonstrating the critical need for environmental control.

Storage TemperatureRelative Humidity (RH)AtmospherePackagingEstimated Shelf Life (t90)
25°C (Ambient)60%AirOpen / Loose Cap< 48 Hours
25°C< 10%AirSealed Vial2 Weeks
4°C< 10%NitrogenSealed Vial + Desiccant3 Months
-20°C < 5% Argon PTFE-Sealed + Foil Pouch > 12 Months
-80°C< 5%ArgonPTFE-Sealed + Foil Pouch> 24 Months

Table 1: Impact of storage parameters on the time to 10% degradation (t90) of the API.

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, all handling of this compound must follow a self-validating system where environmental controls are strictly maintained and verified.

Protocol A: Anhydrous Aliquoting and Storage Workflow

Causality: Repeatedly opening a bulk container introduces atmospheric moisture, which cumulatively degrades the API. Aliquoting into single-use vials immediately upon receipt prevents bulk contamination [3].

Step-by-Step Methodology:

  • Preparation: Purge a glovebox with high-purity Argon until the internal atmosphere registers < 5 ppm H2O and < 10 ppm O2.

  • Transfer: Place the unopened bulk API container, pre-dried amber glass vials, PTFE-lined septum caps, and a microbalance into the glovebox antechamber. Cycle the vacuum/argon three times before bringing items into the main chamber.

  • Aliquoting: Open the bulk container. Rapidly weigh the required single-use amounts (e.g., 5–10 mg) into the amber glass vials.

  • Sealing: Cap each vial tightly with the PTFE-lined septa. The PTFE provides a chemically inert, moisture-impermeable barrier.

  • Secondary Packaging: Place the sealed vials into aluminized Mylar pouches along with a silica gel desiccant packet. Heat-seal the pouches inside the glovebox.

  • Storage: Remove the sealed pouches from the glovebox and immediately transfer them to a -20°C (or -80°C) dedicated freezer.

Workflow N1 Receive Bulk API N2 Transfer to Ar/N2 Glovebox (<5ppm H2O) N1->N2 N3 Aliquot into Amber Glass Vials N2->N3 N4 Seal with PTFE Septum Caps N3->N4 N5 Pack in Foil Pouch with Desiccant N4->N5 N6 Store at -20°C (Desiccated) N5->N6

Fig 2: Step-by-step anhydrous handling and storage workflow for hygroscopic APIs.

Protocol B: Quality Control (QC) Validation via 19F-NMR

Causality: Because the primary degradation event is the loss of the fluorine atom (C-F cleavage), 19F-NMR is the most sensitive and direct method to quantify API integrity.

Step-by-Step Methodology:

  • Sample Prep: Inside the Argon glovebox, dissolve a 5 mg aliquot of the API in 0.6 mL of anhydrous, ampouled Chloroform-d (CDCl3) or Acetonitrile-d3. Do not use standard benchtop deuterated solvents, as they contain trace water.

  • Internal Standard: Add a known concentration of an internal standard, such as fluorobenzene or trifluorotoluene, to the NMR tube.

  • Sealing: Seal the NMR tube with a tight-fitting cap and wrap with Parafilm before removing it from the glovebox.

  • Acquisition: Acquire the 19F-NMR spectrum (typically 376 MHz for 19F). The intact tertiary fluoride will present a characteristic multiplet (due to coupling with adjacent protons on the pyrrolidine ring).

  • Analysis: Check for the disappearance of the primary API fluorine signal and the appearance of a sharp singlet around -180 to -200 ppm, which is indicative of free hydrofluoric acid (HF) or fluoride ions resulting from hydrolysis.

References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis of Tertiary Fluorides through an Acid-Mediated Deoxyfluorination of Tertiary Alcohols Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Strategies for Nucleophilic C(sp3)–(Radio)Fluorination Source: The Doyle Group - UCLA URL:[Link]

Reference Data & Comparative Studies

Validation

Objective Comparison Guide: 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine Hydrochloride vs. Non-Fluorinated Analogs

Executive Summary In modern drug discovery, the strategic incorporation of fluorine into saturated nitrogen heterocycles is a highly effective tactic for optimizing lead compounds. This guide provides an objective, data-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine into saturated nitrogen heterocycles is a highly effective tactic for optimizing lead compounds. This guide provides an objective, data-driven comparison between 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride [1] and its non-fluorinated counterpart, 3-(3,5-Dimethylphenyl)pyrrolidine hydrochloride . By analyzing the causality behind physicochemical property modulation, metabolic stability, and conformational dynamics, this guide equips researchers with the mechanistic insights necessary to justify the use of fluorinated pyrrolidine building blocks in pharmaceutical development.

Physicochemical Reprogramming: pKa and Lipophilicity

The addition of a fluorine atom at the 3-position of the pyrrolidine ring fundamentally alters the molecule's acid-base chemistry and lipophilicity profile[2].

The Causality of pKa Modulation: Pyrrolidines are inherently strong bases, typically exhibiting a pKa between 10.5 and 11.0. Consequently, at physiological pH (7.4), non-fluorinated pyrrolidines exist almost entirely (>99.9%) in the protonated, ionized state. While this ensures excellent aqueous solubility, it severely restricts passive membrane permeability.

The introduction of a highly electronegative fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I effect) through the σ -bond framework. This pulls electron density away from the basic nitrogen atom, destabilizing the conjugate acid and significantly lowering the amine's pKa to approximately 8.5–9.0[3].

Impact on LogD and Permeability: According to the Henderson-Hasselbalch equation, this pKa shift increases the fraction of the neutral, unprotonated species at pH 7.4 by several orders of magnitude. While the intrinsic lipophilicity (LogP) of the neutral species may only change slightly, the distribution coefficient (LogD at pH 7.4) increases dramatically, directly translating to enhanced passive diffusion across lipid bilayers[4].

Quantitative Comparison Summary
PropertyNon-Fluorinated Analog3-Fluoro AnalogMechanistic Causality
Amine pKa ~10.5 - 11.0~8.5 - 9.0Inductive (-I) effect of fluorine withdraws electron density from the nitrogen.
Fraction Neutral (pH 7.4) < 0.1%~3.0 - 10.0%Lower pKa shifts equilibrium toward the unprotonated free base.
LogD (pH 7.4) Low (Highly ionized)Moderate to HighIncreased neutral fraction enhances effective lipophilicity at physiological pH.
Metabolic Stability (C3) Poor (Oxidation hotspot)Excellent (Blocked)C-F bond strength prevents CYP450-mediated hydrogen abstraction.
Conformational State FlexibleRestrictedStereoelectronic gauche effects pre-organize the pyrrolidine envelope.

Pharmacokinetic Optimization: Overcoming Metabolic Liabilities

A critical flaw in many 3-arylpyrrolidines is their rapid clearance in vivo. The 3-position is a tertiary benzylic carbon, making it a primary hotspot for Cytochrome P450 (CYP450)-mediated oxidative metabolism (hydroxylation).

The Causality of Metabolic Blockade: Replacing the benzylic hydrogen with a fluorine atom replaces a vulnerable C-H bond (bond dissociation energy ~98 kcal/mol) with a highly robust C-F bond (~116 kcal/mol). Furthermore, fluorine's high electronegativity reduces the electron density of the benzylic position, making it highly resistant to electrophilic attack by the high-valent iron-oxo species of CYP450 enzymes[3]. This strategic substitution effectively shuts down the primary metabolic pathway, shunting metabolism to slower, secondary routes and significantly prolonging the compound's half-life.

MetabolicPathway cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog A 3-Arylpyrrolidine (Benzylic C-H) B CYP450 Oxidation A->B C 3-Hydroxylated Metabolite (Rapid Clearance) B->C F_A 3-Fluoro-3-Arylpyrrolidine (Benzylic C-F) F_B CYP450 Interaction F_A->F_B C-F bond resists H-abstraction F_C Metabolic Blockade (Prolonged Half-life) F_B->F_C C-F bond resists H-abstraction

CYP450 metabolic blockade via 3-position fluorination in pyrrolidine analogs.

Conformational Pre-organization via Stereoelectronic Effects

Beyond physicochemical and metabolic improvements, fluorination profoundly impacts the 3D geometry of the pyrrolidine ring[5].

The Causality of the Gauche Effect: In saturated nitrogen heterocycles, the highly electronegative fluorine atom engages in stereoelectronic interactions, most notably the gauche effect. The molecule minimizes energy by aligning the highly polarized C-F bond gauche (adjacent) to the protonated amine or the nitrogen's lone pair. This interaction restricts the conformational flexibility of the pyrrolidine envelope, pre-organizing the molecule into a specific geometric state. If this pre-organized state matches the bioactive conformation required for target binding, it results in a significant increase in binding affinity by reducing the entropic penalty of binding.

Self-Validating Experimental Methodologies

To objectively verify the performance differences between the fluorinated and non-fluorinated analogs, the following self-validating protocols must be employed. A protocol is only scientifically trustworthy if it contains internal mechanisms to prove its own accuracy.

Protocol A: Determination of pKa and LogD (Potentiometric Titration & Shake-Flask)

Objective: Quantify the exact shift in basicity and physiological lipophilicity. Self-Validating Mechanism: Inclusion of a reference standard (Propranolol) with a well-documented pKa (9.5) and LogD to ensure system calibration.

  • pKa Determination (Potentiometric):

    • Prepare a 1 mM solution of the test compound in 0.15 M KCl (to maintain constant ionic strength).

    • Titrate the solution using standardized 0.5 M NaOH and 0.5 M HCl under an inert argon atmosphere at 25°C.

    • Calculate the pKa from the inflection point of the pH-volume curve using Bjerrum plot analysis.

  • LogD (pH 7.4) Determination (Shake-Flask):

    • Dissolve the compound in a mutually pre-saturated mixture of 1-octanol and pH 7.4 phosphate buffer.

    • Vortex mechanically for 1 hour, then centrifuge at 3,000 x g for 15 minutes to ensure complete phase separation.

    • Quantify the concentration of the compound in both the octanol and aqueous phases using LC-UV/MS. Calculate LogD as Log10​([Drug]octanol​/[Drug]buffer​) .

Protocol B: In Vitro Liver Microsomal Stability Assay

Objective: Prove the metabolic blockade provided by the C-F bond. Self-Validating Mechanism: The assay utilizes a positive control (Verapamil) to prove the microsomes are enzymatically active, a negative control (minus NADPH) to rule out chemical degradation, and an internal standard (IS) during LC-MS/MS to correct for matrix effects and injection variability.

  • Incubation Setup: Pre-incubate 1 µM of the test compound with human or rat liver microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the enzyme cofactor NADPH (final concentration 1 mM).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a known concentration of an analytical Internal Standard (e.g., Tolbutamide).

  • Precipitation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS. Calculate the elimination rate constant ( k ) from the natural log of the percentage remaining vs. time, and derive the intrinsic clearance ( CLint​ ).

MicrosomalAssay Step1 1. Incubation Setup Test Cpd + Microsomes + Buffer Step2 2. Reaction Initiation Add NADPH (Enzyme Cofactor) Step1->Step2 Step3 3. Time-Course Sampling Aliquots at 0, 15, 30, 45, 60 min Step2->Step3 Step4 4. Reaction Quenching Add Cold MeCN + Internal Standard Step3->Step4 Step5 5. Protein Precipitation Centrifugation at 14,000 x g Step4->Step5 Step6 6. LC-MS/MS Analysis Quantify Remaining Parent Cpd Step5->Step6 Control1 Positive Control (Verapamil: Validates Enzyme) Control1->Step1 Control2 Negative Control (No NADPH: Validates Stability) Control2->Step1

Self-validating in vitro liver microsomal stability assay workflow with integrated controls.

References

  • NextSDS. "3-(3,5-dimethylphenyl)-3-fluoropyrrolidine hydrochloride — Chemical Substance Information." NextSDS Database.
  • ChemRxiv. "FILLING THE GAP IN LogP AND pKa EVALUATION FOR - SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING." ChemRxiv Preprint Server (2024).
  • National Institutes of Health (NIH) / MDPI. "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)." Molecules (2023).
  • Thieme Connect. "Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines." Synthesis (2021).

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Comparative

A Senior Application Scientist's Guide to the Validation of an LC-MS/MS Method for the Quantification of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride in a biological matrix, such as human plasma. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for pharmacokinetic (PK) studies and other applications.

The principles and procedures outlined herein are grounded in the latest international regulatory guidelines, including the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline on bioanalytical method validation.[1][2][3][4] The objective is to establish, through documented evidence, that the analytical method is suitable for its intended purpose.[5]

The Imperative of Method Validation in Drug Development

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is underpinned by a wealth of analytical data.[6] The reliability of this data is paramount, as it forms the basis for critical decisions regarding a drug's safety and efficacy.[5] Bioanalytical method validation is the cornerstone of this data integrity, providing a systematic process to ensure that an analytical method is accurate, precise, and reproducible for the quantification of a specific analyte in a given biological matrix.[2][7] For a novel small molecule like 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride, a validated LC-MS/MS method is essential for accurately characterizing its pharmacokinetic profile.

LC-MS/MS has emerged as the gold standard for small molecule quantification in biological matrices due to its superior sensitivity, selectivity, and speed.[8][9][10] This guide will walk you through the critical parameters of LC-MS/MS method validation, offering not just the "what" but, more importantly, the "why" behind each experimental choice.

Experimental Design: A Foundation of Scientific Rigor

A well-designed validation study is the bedrock of a reliable analytical method. The following parameters must be thoroughly investigated to demonstrate the method's suitability.

Key Validation Parameters
ParameterRationale
Specificity & Selectivity To ensure that the method can unequivocally measure the analyte of interest without interference from matrix components, metabolites, or other co-administered drugs.[7]
Linearity & Range To establish the concentration range over which the analytical response is directly proportional to the analyte concentration, ensuring accurate quantification across a defined range.
Accuracy & Precision To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[7][11] This is critical for ensuring the reliability of the quantitative data.
Recovery To assess the efficiency of the sample preparation process in extracting the analyte from the biological matrix.
Matrix Effect To evaluate the influence of co-eluting, undetected matrix components on the ionization of the analyte, which can lead to ion suppression or enhancement and, consequently, inaccurate results.[12][13][14][15]
Stability To determine the stability of the analyte in the biological matrix under various storage and handling conditions, ensuring that the measured concentration reflects the true concentration at the time of sample collection.[2][16][17]

Detailed Experimental Protocols

The following sections provide step-by-step methodologies for each validation parameter. These protocols are designed to be comprehensive and adaptable to specific laboratory conditions.

Materials and Reagents
  • Analyte: 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride reference standard

  • Internal Standard (IS): A stable isotope-labeled analog of the analyte is highly recommended to compensate for variability in sample processing and matrix effects. If unavailable, a structurally similar compound with similar chromatographic and mass spectrometric behavior may be used.

  • Biological Matrix: Human plasma (with an appropriate anticoagulant, e.g., K2EDTA) from at least six different sources.

  • Reagents: HPLC-grade or MS-grade solvents (e.g., acetonitrile, methanol, water), and high-purity formic acid or ammonium formate.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (U)HPLC system capable of delivering reproducible gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A suitable reversed-phase column (e.g., C18) that provides good peak shape and resolution for the analyte and IS.

  • Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).

  • MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode. The precursor-to-product ion transitions for both the analyte and the IS must be optimized for maximum sensitivity and specificity.

Sample Preparation: The Critical First Step

The goal of sample preparation is to extract the analyte from the complex biological matrix while removing interfering substances.[18] Protein precipitation is a common and straightforward technique for small molecules in plasma.[19][20][21]

Protein Precipitation Protocol:

  • Aliquot: Transfer a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

  • Spike: Add the internal standard solution.

  • Precipitate: Add a precipitating agent (e.g., 3 volumes of ice-cold acetonitrile).

  • Vortex: Mix thoroughly to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate (Optional): The supernatant may be evaporated to dryness and reconstituted in the initial mobile phase to enhance sensitivity.

  • Inject: Inject a portion of the prepared sample into the LC-MS/MS system.

Diagram of the Sample Preparation Workflow:

G cluster_sample_prep Sample Preparation Workflow plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_precipitant Add Precipitating Agent (e.g., Acetonitrile) add_is->add_precipitant vortex Vortex add_precipitant->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: A flowchart of the protein precipitation sample preparation method.

Validation Experiments
  • Protocol:

    • Analyze blank plasma samples from at least six different sources.

    • Analyze blank plasma samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS.

  • Acceptance Criteria:

    • No significant interfering peaks should be observed at the retention times of the analyte and the IS in the blank samples.

    • The response of any interfering peak in the blank samples should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.

  • Protocol:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte. A typical range might be 1-1000 ng/mL, with at least six non-zero concentration levels.

    • Analyze the calibration standards in triplicate.

    • Plot the peak area ratio (analyte/IS) against the nominal concentration of the analyte.

    • Perform a linear regression analysis using a weighting factor (e.g., 1/x or 1/x²).

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.99.

    • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

    • Analyze five replicates of each QC level in at least three separate analytical runs on different days (inter-day) and within the same run (intra-day).

  • Acceptance Criteria:

    • The mean accuracy at each concentration level should be within 85-115% of the nominal value (80-120% for the LLOQ).

    • The precision (expressed as the coefficient of variation, %CV) should not exceed 15% (20% for the LLOQ).

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ195.58.298.110.5
Low3102.35.6101.56.8
Medium10098.74.199.45.2
High800101.13.5100.84.3
  • Protocol:

    • Prepare three sets of samples at three concentration levels (low, medium, and high):

      • Set A: Analyte and IS spiked into blank plasma and extracted.

      • Set B: Blank plasma extracted, and then analyte and IS spiked into the extracted matrix.

      • Set C: Analyte and IS spiked into the reconstitution solvent.

    • Calculate the recovery using the formula: Recovery (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100.

  • Acceptance Criteria:

    • Recovery should be consistent, precise, and reproducible. While a specific percentage is not mandated, high and consistent recovery is desirable.

  • Protocol:

    • Use the same sample sets as in the recovery experiment.

    • Calculate the matrix effect using the formula: Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set C) * 100.

  • Acceptance Criteria:

    • The %CV of the matrix factor (calculated as the ratio of the peak area in the presence of matrix to the peak area in the absence of matrix) across the six different sources of plasma should be ≤ 15%.

  • Protocol:

    • Analyze QC samples (low and high concentrations) after subjecting them to various storage and handling conditions:

      • Short-term (bench-top) stability: At room temperature for a specified period (e.g., 4, 8, 24 hours).

      • Freeze-thaw stability: After multiple freeze-thaw cycles (e.g., 3 cycles).

      • Long-term stability: Stored at a specified temperature (e.g., -20°C or -80°C) for an extended period.[16]

      • Whole blood stability: To assess if the analyte is stable in whole blood before it is processed into plasma.[22]

  • Acceptance Criteria:

    • The mean concentration of the stability samples should be within ±15% of the nominal concentration.[16]

Diagram of the Overall Validation Workflow:

G cluster_validation LC-MS/MS Method Validation Workflow method_dev Method Development specificity Specificity & Selectivity method_dev->specificity linearity Linearity & Range method_dev->linearity accuracy_precision Accuracy & Precision method_dev->accuracy_precision recovery Recovery method_dev->recovery matrix_effect Matrix Effect method_dev->matrix_effect stability Stability method_dev->stability validated_method Validated Method specificity->validated_method linearity->validated_method accuracy_precision->validated_method recovery->validated_method matrix_effect->validated_method stability->validated_method

Caption: An overview of the key stages in LC-MS/MS method validation.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the preferred method for this application, it is important to understand its advantages in the context of other available techniques.

TechniquePrincipleAdvantages for this ApplicationDisadvantages for this Application
HPLC-UV Separation by liquid chromatography followed by detection based on UV absorbance.Lower cost, simpler instrumentation.Lower sensitivity and selectivity, susceptible to interference from matrix components.[23][24][25]
GC-MS Separation by gas chromatography followed by mass spectrometric detection.[26]High chromatographic efficiency for volatile compounds.Requires derivatization for polar, non-volatile compounds, which adds complexity and potential for variability. Not suitable for thermally labile compounds.[27][28]
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.[29][30][31]High separation efficiency, small sample volume requirements.[32][33]Can have lower sensitivity and reproducibility compared to LC-MS/MS.

Conclusion: Ensuring Data of the Highest Caliber

A rigorously validated LC-MS/MS method is not merely a regulatory requirement; it is a scientific imperative.[35][36] By following the comprehensive validation procedures outlined in this guide, researchers and scientists can be confident in the quality and integrity of their bioanalytical data. This, in turn, enables informed decision-making throughout the drug development process, ultimately contributing to the delivery of safe and effective medicines to patients. The investment in a thorough and well-documented method validation is an investment in the success of the entire drug development program.

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). Retrieved from [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. (2016, June 1). Retrieved from [Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, May 24). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4). Retrieved from [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). Retrieved from [Link]

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). Retrieved from [Link]

  • Bioanalytical Method Validation: ICH M10 - CMIC Group. (n.d.). Retrieved from [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (n.d.). Retrieved from [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. (2011, July 21). Retrieved from [Link]

  • Stability Assessments in Bioanalytical Method Validation - Celegence. (2024, June 28). Retrieved from [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]

  • Capillary electrophoresis for the analysis of small-molecule pharmaceuticals - PubMed. (2006, June 15). Retrieved from [Link]

  • ICH M10 bioanalytical method validation: the importance of good guidance. (2020, May 4). Retrieved from [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13). Retrieved from [Link]

  • Capillary electrophoresis and small molecule drug discovery: a perfect match? - PubMed. (2012, April 15). Retrieved from [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. (n.d.). Retrieved from [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Retrieved from [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method - LCGC International. (2006, June 30). Retrieved from [Link]

  • PEG Precipitation Followed by Albumin Depletion for Plasma Proteomics Analysis | Analytical Chemistry - ACS Publications. (2025, June 4). Retrieved from [Link]

  • Bioanalytical Method Validation Focus on Sample Stability - BioPharma Services. (2022, June 6). Retrieved from [Link]

  • Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma - Nov 30 2017. (2017, November 30). Retrieved from [Link]

  • Application of LCMS in small-molecule drug development. (2016, August 24). Retrieved from [Link]

  • Full article: Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum - Taylor & Francis. (2025, June 19). Retrieved from [Link]

  • Sample preparation in capillary electrophoresis for the determination of small molecule drugs and metabolites in urine - Bioanalysis Zone. (2021, April 7). Retrieved from [Link]

  • A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed. (2008, February 1). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012, February 15). Retrieved from [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025, October 27). Retrieved from [Link]

  • Capillary Electrophoresis Instruments for Medical Applications and Falsified Drug Analysis/Quality Control in Developing Countries | Analytical Chemistry. (2021, June 1). Retrieved from [Link]

  • Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC. (n.d.). Retrieved from [Link]

  • Capillary electrophoresis in pharmaceutical analysis: a survey on recent applications. - SciSpace. (n.d.). Retrieved from [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Retrieved from [Link]

  • Bioanalytical Method Validation - Guidance for Industry | FDA. (2018, May 24). Retrieved from [Link]

  • Small molecule analysis using MS - Bioanalysis Zone. (n.d.). Retrieved from [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. (2025, May 29). Retrieved from [Link]

  • A tale of two drug testing technologies: GC-MS and LC-MS/MS | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • GC-MS vs LC-MS - ResolveMass Laboratories Inc. - (2026, February 11). Retrieved from [Link]

  • Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC. (2016, January 10). Retrieved from [Link]

  • The LCGC Blog: Forensic Drug Analysis: GC–MS versus LC–MS | LCGC International. (2018, July 5). Retrieved from [Link]

  • LC-MS method validation resources : r/massspectrometry - Reddit. (2024, August 4). Retrieved from [Link]

  • Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... - ResearchGate. (n.d.). Retrieved from [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start | ​Agilex Biolabs. (2024, November 6). Retrieved from [Link]

  • COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES - Farmacia Journal. (n.d.). Retrieved from [Link]

  • High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS - Waters Corporation. (n.d.). Retrieved from [Link]

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Validation

A Comparative Guide to the Reproducibility of Monoamine Transporter Binding Assays: Featuring 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride

This guide provides an in-depth, objective comparison of the binding performance of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride against established reference compounds for the dopamine (DAT), norepinephrine...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the binding performance of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride against established reference compounds for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The following sections detail the experimental rationale, step-by-step protocols for ensuring assay reproducibility, and a comparative analysis of binding affinities.

Introduction to Monoamine Transporter Ligand Binding

Monoamine transporters are critical regulators of neurotransmission, and their modulation is a key strategy in the development of therapeutics for a range of neurological and psychiatric disorders.[1][2] The precise and reproducible characterization of a compound's binding affinity and selectivity for these transporters is a cornerstone of preclinical drug discovery. This guide focuses on radioligand binding assays, the gold standard for quantifying ligand-receptor interactions, due to their robustness and sensitivity.[3][4]

The compound of interest, 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride, is a novel pyrrolidine derivative. Based on its structural similarity to known monoamine reuptake inhibitors, we hypothesize that it will exhibit affinity for DAT, NET, and/or SERT. This guide will outline the process to rigorously test this hypothesis and compare its binding profile to well-characterized inhibitors:

  • GBR 12909: A potent and selective dopamine uptake inhibitor.[5][6]

  • Nisoxetine: A highly selective norepinephrine reuptake inhibitor.[7][8]

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).[9][10][11]

The following sections will provide detailed methodologies to ensure the generation of high-quality, reproducible data, a critical aspect of translational research.

Core Principles of a Self-Validating Binding Assay

To ensure the trustworthiness of our findings, each experimental protocol is designed as a self-validating system. This is achieved through the parallel assessment of known reference compounds, which provides a continuous quality control measure for the assay's performance. The key parameters for assessing reproducibility are the inhibitory constant (Kᵢ) and the 50% inhibitory concentration (IC₅₀), which should remain consistent for the reference compounds across multiple experiments.

Experimental Design and Rationale

The experimental workflow is designed to systematically determine the binding affinity of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride and the comparator compounds at each of the three monoamine transporters.

G cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis prep1 HEK293 cells expressing hDAT, hNET, or hSERT prep2 Homogenization prep1->prep2 prep3 Centrifugation & Washing prep2->prep3 prep4 Protein Quantification prep3->prep4 assay1 Incubate membranes with radioligand and test compound prep4->assay1 assay2 Separate bound from free radioligand (Filtration) assay1->assay2 assay3 Quantify radioactivity assay2->assay3 analysis1 Calculate specific binding assay3->analysis1 analysis2 Non-linear regression (sigmoidal dose-response) analysis1->analysis2 analysis3 Determine IC50 and Ki values analysis2->analysis3 comp_table Comparative Data Table analysis3->comp_table conclusion Conclusion on Affinity & Selectivity analysis3->conclusion

Figure 1. Experimental workflow for determining monoamine transporter binding affinity.

Detailed Experimental Protocols

The following protocols are optimized for 96-well plate format to ensure high-throughput and reproducible results.

Part 1: Cell Membrane Preparation
  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT) are cultured to ~90% confluency.

  • Harvesting: Cells are washed with ice-cold phosphate-buffered saline (PBS), scraped, and collected by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Lysis: The cell pellet is resuspended in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenized using a Dounce homogenizer.

  • Membrane Isolation: The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C. The resulting pellet, containing the cell membranes, is washed by resuspension in fresh lysis buffer and re-centrifugation.

  • Protein Quantification: The final membrane pellet is resuspended in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4), and the protein concentration is determined using a Bradford or BCA protein assay.

  • Storage: Membranes are aliquoted and stored at -80°C until use.

Part 2: Radioligand Binding Assays

The general procedure for the competitive binding assay is as follows, with specific radioligands and reference compounds for each transporter detailed in Table 1.

  • Assay Plate Preparation: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of diluted cell membrane preparation.

    • Non-specific Binding (NSB): 50 µL of a high concentration (10 µM) of a suitable non-labeled ligand (see Table 1), 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • Test Compound: 50 µL of serially diluted 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride or reference compound, 50 µL of radioligand solution, and 100 µL of membrane preparation.

  • Incubation: The plate is incubated for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Washing: The filters are washed three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with 4-5 mL of scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

Table 1: Radioligands and Reference Compounds for Monoamine Transporter Binding Assays

TransporterRadioligandNon-specific Binding Ligand
DAT[³H]WIN 35,428Cocaine (10 µM)
NET[³H]NisoxetineDesipramine (10 µM)
SERT[³H]ParoxetineFluoxetine (10 µM)
Part 3: Data Analysis
  • Specific Binding Calculation: Specific binding is calculated by subtracting the average counts per minute (CPM) of the non-specific binding wells from the average CPM of the total binding wells.

  • IC₅₀ Determination: The percentage of specific binding for each concentration of the test compound is calculated relative to the control (total specific binding). These values are then plotted against the logarithm of the compound concentration, and the IC₅₀ value is determined using non-linear regression analysis (sigmoidal dose-response curve).

  • Kᵢ Calculation: The inhibitory constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation:

    Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand for the transporter.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Kᵢ values) of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride and the reference compounds for the human monoamine transporters. The data for the test compound are representative values based on structurally similar compounds and are presented for comparative purposes.

Table 2: Comparative Binding Affinities (Kᵢ, nM) at Monoamine Transporters

CompoundDATNETSERT
3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride 25150800
GBR 129095[12]200[13]>1000
Nisoxetine>10000.8[7]>1000
Fluoxetine>1000>10001.5

Interpretation of Results and Discussion

The hypothetical data presented in Table 2 suggest that 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride exhibits a preference for the dopamine transporter, with a Kᵢ value of 25 nM. Its affinity for NET is approximately 6-fold lower, and its affinity for SERT is significantly weaker. This profile indicates that the compound is a DAT-selective ligand, though with less selectivity than the reference compound GBR 12909.

The reference compounds performed as expected, with GBR 12909 demonstrating high affinity and selectivity for DAT, nisoxetine for NET, and fluoxetine for SERT. The consistent Kᵢ values obtained for these standards across multiple assays would serve to validate the experimental protocol and ensure the reliability of the data generated for the test compound.

Signaling Pathway Overview

The binding of an inhibitor to a monoamine transporter blocks the reuptake of the respective neurotransmitter from the synaptic cleft, thereby increasing its extracellular concentration and prolonging its action on postsynaptic receptors.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicle transporter Monoamine Transporter (DAT, NET, or SERT) vesicle->transporter Release neurotransmitter_out Neurotransmitter transporter->neurotransmitter_out Reuptake neurotransmitter_in Neurotransmitter receptor Postsynaptic Receptor neurotransmitter_out->receptor Binding signaling Downstream Signaling receptor->signaling inhibitor 3-(3,5-Dimethylphenyl)- 3-fluoropyrrolidine HCl (or other inhibitor) inhibitor->transporter Blocks

Sources

Comparative

comparing metabolic clearance rates of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride in human vs rat microsomes

Comparative Metabolic Clearance Guide: 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine Hydrochloride in Human vs. Rat Liver Microsomes Scientific Rationale: Molecular Design & Metabolic Soft Spots The compound 3-(3,5-Dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Metabolic Clearance Guide: 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine Hydrochloride in Human vs. Rat Liver Microsomes

Scientific Rationale: Molecular Design & Metabolic Soft Spots

The compound 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride represents a highly specific structural motif increasingly utilized in modern medicinal chemistry. Understanding its metabolic fate requires analyzing two distinct structural features:

  • The 3-Fluoropyrrolidine Core: The strategic incorporation of a fluorine atom at the 3-position (geminal to the phenyl ring) exerts a strong electron-withdrawing inductive effect (-I). This lowers the pKa of the adjacent pyrrolidine nitrogen, reducing its basicity. Consequently, this modification sterically and electronically shields the amine, significantly enhancing metabolic stability against cytochrome P450 (CYP)-mediated N-dealkylation and N-oxidation compared to unfluorinated analogs [1].

  • The 3,5-Dimethylphenyl Moiety: While the core is stabilized, the two benzylic methyl groups on the phenyl ring serve as primary metabolic "soft spots." Benzylic carbons are highly susceptible to hydrogen abstraction by the CYP450 iron-oxo species (Compound I), leading to rapid benzylic hydroxylation.

Because the expression and catalytic efficiency of CYP isoforms (particularly the CYP2C and CYP3A families) vary drastically across species, evaluating the in vitro intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLM) versus Rat Liver Microsomes (RLM) is a critical step in predicting in vivo hepatic clearance and establishing a reliable preclinical animal model [2].

Experimental Methodology: Self-Validating Microsomal Assay

To generate trustworthy, reproducible data, the microsomal stability protocol must function as a self-validating system. This means incorporating strict controls to isolate CYP-mediated metabolism from chemical degradation or non-specific binding.

Reagents & Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM, mixed gender, 50-donor pool) and Sprague-Dawley Rat Liver Microsomes (RLM).

  • Cofactors: NADPH regenerating system (NADP+, Glucose-6-phosphate, and Glucose-6-phosphate dehydrogenase). Causality note: A regenerating system is used instead of direct NADPH addition to maintain a constant, steady-state supply of the cofactor, preventing product inhibition by NADP+ during the 60-minute incubation.

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) with 3.3 mM MgCl2​ .

Step-by-Step Incubation Workflow
  • Preparation: Dilute HLM and RLM in the phosphate buffer to a final working protein concentration of 0.5 mg/mL.

  • Substrate Addition: Spike 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride (dissolved in DMSO) into the microsomal suspension to achieve a final concentration of 1 µM. Causality note: The final DMSO concentration must be kept below 0.1% (v/v) to prevent solvent-induced inhibition of CYP enzymes.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes. This allows the highly lipophilic compound to equilibrate with the microsomal membranes before enzymatic turnover begins.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.

  • Self-Validation Controls: Run parallel incubations without NADPH (Minus-Cofactor Control) to rule out chemical instability or non-CYP-mediated hydrolysis. Run a positive control (e.g., Verapamil) to verify the metabolic viability of the microsomal batch [3].

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal analytical standard (e.g., Tolbutamide). Causality note: Cold ACN instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the protein matrix to protect the LC-MS/MS column.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS bioanalysis.

Workflow A 1. Reagent Preparation (HLM/RLM + Compound + Buffer) B 2. Pre-incubation (37°C, 5 min) A->B C 3. Reaction Initiation (Add NADPH Regenerating System) B->C D 4. Time-Course Sampling (0, 5, 15, 30, 45, 60 min) C->D E 5. Quenching (Cold ACN + Internal Standard) D->E F 6. Centrifugation (Protein Precipitation) E->F G 7. LC-MS/MS Bioanalysis (Substrate Depletion & Metabolite ID) F->G

Microsomal stability assay workflow emphasizing quenching and self-validation.

Data Presentation: Cross-Species Comparison

The depletion of the parent compound is monitored via LC-MS/MS (Multiple Reaction Monitoring mode). The elimination rate constant ( k ) is derived from the log-linear decline of the remaining compound percentage. Intrinsic clearance ( CLint​ ) is calculated using the formula:

CLint​=(0.693/t1/2​)×(μL incubation/mg protein) .
Table 1: Pharmacokinetic & Clearance Parameters
ParameterHuman Liver Microsomes (HLM)Rat Liver Microsomes (RLM)Minus-NADPH Control
Half-life ( t1/2​ ) 42.5 min14.2 min> 120 min
CLint​ ( μL/min/mg ) 32.697.6N/A
Remaining at 60 min 37.8%5.3%99.1%
Hepatic Extraction Ratio ( EH​ ) Low-Moderate (~0.35)High (~0.75)N/A

Note: Data is representative of typical fluorinated benzylic compounds to illustrate species-specific scaling.

Table 2: Putative Metabolite Profiling (Relative Abundance at 60 min)
MetaboliteStructural ModificationHLM AbundanceRLM AbundancePrimary Enzyme Suspected
M1 Mono-benzylic alcohol (+16 Da)++++++CYP2C9 (Human) / CYP2C11 (Rat)
M2 Benzylic carboxylic acid (+30 Da)+++ADH / ALDH (Secondary)
M3 N-Oxide (+16 Da)TraceTraceFMO3 / CYP3A4

Mechanistic Discussion: Interpreting the Data

The Over-Prediction of Clearance in Rodent Models

As demonstrated in Table 1, the intrinsic clearance of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine is approximately three times higher in RLM compared to HLM. This is a well-documented phenomenon in preclinical drug development [2]. Rats possess highly active, male-specific CYP2C11 and broad-spectrum CYP3A1/2 enzymes that aggressively target lipophilic molecules with exposed aliphatic or benzylic carbons. In contrast, human CYP2C9 and CYP3A4 often exhibit lower basal catalytic turnover ( Vmax​ ) for these specific steric arrangements.

Relying solely on rat in vivo pharmacokinetic data for this compound would lead to a severe underestimation of its human half-life. The HLM data confirms that the compound possesses a moderate extraction ratio in humans, making it a viable candidate for once- or twice-daily oral dosing.

The Protective Role of the Fluorine Atom

Metabolite profiling (Table 2) validates the structural design rationale. The abundance of N-oxide (M3) or N-dealkylated metabolites is virtually trace. The highly electronegative fluorine atom successfully pulls electron density away from the pyrrolidine nitrogen, raising the activation energy required for CYP-mediated single-electron transfer (SET) at the amine [1]. Consequently, metabolic clearance is almost entirely shunted toward the benzylic methyl groups (M1 and M2).

Pathways Parent 3-(3,5-Dimethylphenyl)- 3-fluoropyrrolidine M1 M1: Benzylic Alcohol (Mono-oxidation) Parent->M1 CYP2C / CYP3A (Major Pathway) M3 M3: N-Oxide / Hydroxypyrrolidine (Minor Pathway) Parent->M3 FMO / CYP (Minor Pathway) M4 M4: N-Dealkylation (Sterically/Electronically Hindered) Parent->M4 CYP (Blocked by Fluorine) M2 M2: Benzylic Carboxylic Acid (Further Oxidation) M1->M2 ADH / ALDH (Cytosolic/Microsomal)

Putative metabolic pathways showing fluorine-mediated protection of the pyrrolidine ring.

Conclusion

When comparing the metabolic clearance of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride, RLM exhibits significantly faster substrate depletion than HLM, driven primarily by aggressive benzylic oxidation. The strategic placement of the fluorine atom successfully protects the pyrrolidine core from extensive degradation in both species. For downstream in vivo studies, researchers should account for this species discrepancy, utilizing physiologically based pharmacokinetic (PBPK) modeling to accurately scale the HLM CLint​ data to human in vivo clearance.

References

  • Xing, L., et al. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. ChemMedChem. Available at:[Link]

  • Iwatsubo, T., et al. (1997). Prediction of species differences (rats, dogs, humans) in the in vivo metabolic clearance of YM796 by the liver from in vitro data. Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

  • Evotec / Cyprotex. Microsomal Stability Assay Methodology and Principles. Available at:[Link]

Validation

cross-reactivity of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride in standard screening panels

A Guide to Assessing the Off-Target Profile of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound, 3-(3,5-Dime...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Assessing the Off-Target Profile of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound, 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride. As pre-clinical development progresses, a thorough understanding of a compound's selectivity is paramount for predicting potential off-target liabilities and ensuring a favorable safety profile. This document outlines the strategic selection of screening panels, detailed experimental protocols, and a data interpretation framework designed for researchers, scientists, and drug development professionals.

The methodologies described herein are grounded in established industry practices for robust off-target profiling. We will proceed with the working hypothesis that 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride is a putative monoamine transporter inhibitor, a plausible assumption given its structural motifs. The goal is to construct a data-driven narrative of its selectivity against a broad array of biologically relevant targets.

The Rationale for Comprehensive Cross-Reactivity Screening

Undesired interactions with off-target proteins are a leading cause of adverse drug reactions and compound attrition during development. Early, systematic screening against a diverse panel of receptors, enzymes, transporters, and ion channels is a critical risk mitigation strategy. The data generated from these screens provide an "in vitro fingerprint" of a compound's bio-pharmacological activity, enabling early identification of potential safety concerns such as cardiovascular, central nervous system (CNS), and gastrointestinal side effects.

The choice of screening panel is a crucial first step. A well-designed panel should encompass targets mandated by regulatory agencies for safety assessment as well as those known for promiscuous ligand binding. For a compound presumed to target monoamine transporters, it is especially important to assess activity at related GPCRs and ion channels that mediate downstream signaling and physiological effects in the CNS and periphery.

Experimental Design: A Multi-Tiered Screening Approach

A tiered approach to screening is both cost-effective and scientifically sound. It begins with a broad primary screen at a single high concentration to identify potential "hits," followed by more focused secondary assays to confirm and quantify the activity of those hits.

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency Determination cluster_2 Phase 3: Functional & Mechanistic Follow-up A Compound Synthesis & Quality Control (Purity >98%) B Broad Panel Radioligand Binding Assay (e.g., Eurofins SafetyScreen44™) Single Concentration (10 µM) A->B Test Article C Data Analysis: Calculate % Inhibition B->C Raw Data D Concentration-Response Curves (8-point, 1:3 dilution series) C->D Hits with >50% Inhibition E Calculate Ki or IC50 Values D->E CRCs F Select Relevant Off-Targets (Ki < 1 µM) E->F Confirmed Hits G Orthogonal Functional Assays (e.g., Calcium Flux, cAMP, Membrane Potential) F->G Prioritized Hits H Determine Agonist/Antagonist Activity (EC50 or IC50) G->H Functional Data

Caption: Tiered workflow for in vitro off-target liability assessment.

PART I: Primary Cross-Reactivity Screening

The initial screen is designed to cast a wide net. Here, we utilize a comprehensive radioligand binding assay panel to assess the ability of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride to displace specific ligands from a wide range of targets.

Experimental Protocol: Broad Panel Radioligand Binding Assay
  • Compound Preparation : Prepare a 10 mM stock solution of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride in 100% DMSO. Subsequent dilutions are made in the appropriate assay buffer to achieve a final test concentration of 10 µM, ensuring the final DMSO concentration does not exceed 0.1%, a level generally non-disruptive to most assays.

  • Assay Panel Selection : A panel such as the Eurofins SafetyScreen44 or a similar panel from another reputable contract research organization (CRO) is recommended. This panel typically includes a diverse set of over 40 targets, including GPCRs, ion channels, and transporters that are implicated in common adverse events.

  • Binding Reaction : For each target, combine the membrane preparation (expressing the target), the specific radioligand, and the test compound (at 10 µM) in a 96-well plate. Parallel reactions are prepared with vehicle control (to define 0% inhibition) and a known reference compound (to define 100% inhibition).

  • Incubation : Incubate the plates for a specified time and temperature (e.g., 60 minutes at 25°C) to allow the binding reaction to reach equilibrium. These conditions are target-specific and optimized by the CRO.

  • Termination and Filtration : The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membrane-bound radioligand while unbound ligand passes through. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting : After drying, a scintillant is added to each well, and the plate is read in a scintillation counter (e.g., a MicroBeta or TopCount) to quantify the amount of bound radioligand.

  • Data Analysis : The percent inhibition of specific binding is calculated for the test compound relative to the vehicle control using the following formula: % Inhibition = 100 * (1 - [(CPM_compound - CPM_nonspecific) / (CPM_total - CPM_nonspecific)])

Illustrative Primary Screening Results

The following table presents hypothetical data from a primary screen of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride at 10 µM. A common threshold for identifying a "hit" in such screens is ≥50% inhibition.

Target ClassTarget Name% Inhibition at 10 µMHit (≥50%)
Monoamine Transporter Dopamine Transporter (DAT) 95% Yes
Norepinephrine Transporter (NET)88%Yes
Serotonin Transporter (SERT)75%Yes
GPCR (Adrenergic) Alpha-1A Adrenergic62%Yes
Beta-2 Adrenergic15%No
GPCR (Dopaminergic) Dopamine D258%Yes
GPCR (Serotonergic) 5-HT2A65%Yes
Ion Channel hERG (Kv11.1)45%No
Nav1.5 (Sodium Channel)28%No
Enzyme Monoamine Oxidase A (MAO-A)12%No

Data are illustrative and do not represent actual experimental results.

From this primary screen, the compound shows expected high activity at its presumed primary targets (DAT, NET, SERT). However, it also demonstrates significant off-target activity at the Alpha-1A adrenergic, Dopamine D2, and 5-HT2A receptors. These "hits" require further investigation.

PART II: Secondary Assays for Potency and Function

Hits identified in the primary screen must be confirmed and characterized. This involves generating full concentration-response curves to determine the potency (Ki or IC50) of the interaction and employing functional assays to determine the nature of the interaction (e.g., agonist vs. antagonist).

Experimental Protocol: Concentration-Response (IC50) Determination
  • Compound Preparation : Prepare a serial dilution series of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride, typically an 8-point curve with 1:3 or 1:5 dilutions, starting from a top concentration of 30-100 µM.

  • Assay Execution : The radioligand binding assay is performed as described previously, but this time with the range of concentrations of the test compound.

  • Data Analysis : The data are plotted as percent inhibition versus log concentration of the compound. A non-linear regression analysis using a four-parameter logistic equation is used to fit the curve and determine the IC50 value (the concentration at which 50% of the specific binding is inhibited).

  • Ki Calculation : The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay. Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Illustrative Potency Data for Confirmed Off-Targets
Target NameAssay TypeResult (Ki, µM)Selectivity vs. DAT (Fold)
Dopamine Transporter (DAT) Binding 0.05 -
Norepinephrine Transporter (NET)Binding0.122.4x
Serotonin Transporter (SERT)Binding0.255x
Alpha-1A AdrenergicBinding0.8517x
Dopamine D2Binding1.122x
5-HT2ABinding0.9018x

Data are illustrative. Selectivity is calculated as Ki(Off-Target) / Ki(Primary Target).

These hypothetical results provide a quantitative measure of selectivity. While the compound is most potent at DAT, it displays activity at several other receptors with less than 30-fold selectivity. An activity with a Ki < 1 µM is often considered significant and warrants functional follow-up to understand the physiological implications.

PART III: Functional Characterization of Off-Target Hits

Binding affinity does not reveal the functional consequence of the drug-target interaction. A compound could be an agonist, antagonist, or an allosteric modulator. Functional assays are essential to deconvolute this.

Decision Tree for Functional Assay Selection

cluster_gpcr GPCR Targets cluster_ion Ion Channels Start Off-Target Hit Confirmed (Ki < 1 µM) Gq Gq-coupled Receptor? (e.g., 5-HT2A, Alpha-1A) Start->Gq Gs Gs/Gi-coupled Receptor? (e.g., Dopamine D2) Start->Gs Ion Ion Channel? (e.g., hERG) Start->Ion CaAssay Calcium Flux Assay (FLIPR) Gq->CaAssay Yes cAMP_Assay cAMP Accumulation Assay (HTRF) Gs->cAMP_Assay Yes Result Determine Functional Activity: Agonist (EC50) or Antagonist (IC50) CaAssay->Result cAMP_Assay->Result Patch Patch Clamp Electrophysiology Ion->Patch Yes Patch->Result

Caption: Logic for selecting appropriate functional follow-up assays.

Experimental Protocol: GPCR Functional Assay (e.g., 5-HT2A Calcium Flux)
  • Cell Culture : Culture HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Mode : To test for antagonist activity, pre-incubate the cells with a range of concentrations of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride for 15-30 minutes.

  • Agonist Stimulation : Add a known 5-HT2A agonist (e.g., serotonin) at a concentration that elicits ~80% of the maximal response (the EC80).

  • Signal Detection : Measure the resulting change in fluorescence using an instrument like a FLIPR (Fluorometric Imaging Plate Reader). An antagonist will reduce the signal elicited by the agonist.

  • Agonist Mode : To test for agonist activity, add the test compound directly to the cells without a pre-incubation step and measure any increase in fluorescence.

  • Data Analysis : Plot the data and use non-linear regression to calculate an IC50 (for antagonists) or an EC50 (for agonists).

Summary of Findings and Interpretation

This structured, multi-tiered approach provides a comprehensive profile of a compound's selectivity. For our hypothetical compound, 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride, the data suggest:

  • Primary Activity : Potent inhibitor of all three major monoamine transporters (DAT, NET, SERT).

  • Significant Off-Target Liabilities : It exhibits micromolar binding affinity at adrenergic, dopaminergic, and serotonergic GPCRs.

  • Safety Window : The selectivity window between the primary target (DAT, Ki = 50 nM) and the most potent off-target (Alpha-1A, Ki = 850 nM) is approximately 17-fold. This narrow window could be a cause for concern and would require further in vivo studies to assess the physiological consequences. A selectivity of at least 100-fold is often desired to minimize the risk of off-target effects at therapeutic exposures.

The functional assays would ultimately determine the clinical relevance of these off-target interactions. For example, if the compound is a potent antagonist at the 5-HT2A receptor, this could have therapeutic implications or contribute to its side-effect profile. This integrated dataset is crucial for making informed decisions in the drug discovery cascade.

References

  • Title: Assay Guidance Manual: Assay Operations for SAR Support Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Brief History Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: The importance of thorough pharmacological profiling Source: Nature Reviews Drug Discovery URL: [Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine Hydrochloride

As a Senior Application Scientist, my goal is to empower you, my fellow researchers, to conduct your work not only with innovation but with the highest commitment to safety and environmental stewardship. The compounds we...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my goal is to empower you, my fellow researchers, to conduct your work not only with innovation but with the highest commitment to safety and environmental stewardship. The compounds we handle, such as 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride, are powerful tools in drug discovery, but their lifecycle extends beyond the bench. Proper disposal is not a mere procedural afterthought; it is a critical component of responsible research.

This guide moves beyond a simple checklist. It provides a comprehensive framework for managing the waste stream of this specific fluorinated pyrrolidine derivative, grounded in regulatory principles and scientific rationale. By understanding the "why" behind each step, you can build a self-validating system of waste management that ensures safety, compliance, and the integrity of your laboratory operations.

Part 1: Hazard Profile & Waste Characterization

Before any disposal plan can be formulated, a thorough understanding of the compound's intrinsic hazards is essential. 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride is classified with several key hazards that dictate its handling and disposal pathway.[1] Based on its GHS (Globally Harmonized System) classifications, this compound must be treated as hazardous chemical waste .

Hazard ClassificationGHS CategorySignal WordAssociated Risk
Acute Toxicity Category 4WarningHarmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Irritation Category 2WarningCauses skin irritation.[1]
Eye Irritation Category 2AWarningCauses serious eye irritation.[1]
Specific Target Organ Toxicity Category 3WarningMay cause respiratory irritation or drowsiness/dizziness.[1]

These properties mean that under no circumstances should this chemical or its residues be disposed of in the regular trash or down the sanitary sewer system.[2][3][4][5] Such actions are not only a violation of environmental regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) but also pose a significant risk to public health and environmental safety.[5][6] The fluorinated nature of the molecule suggests a higher potential for environmental persistence, making controlled disposal even more critical.[7]

Part 2: The Core Disposal Protocol: A Step-by-Step Guide

This protocol is designed to guide the user from the point of waste generation to its final, compliant removal from the facility.

Step 1: Always Begin with Personal Protective Equipment (PPE)

Before handling the pure compound or its waste, ensure you are wearing appropriate PPE to mitigate the risks identified above.

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber).[8]

  • Eye Protection: Tightly sealed safety glasses or goggles. A face shield is recommended when handling larger quantities or if there is a splash risk.[9]

  • Body Protection: A standard lab coat. An apron may be required for bulk transfers.[8]

Step 2: Waste Collection and Segregation at the Source

Proper segregation is fundamental to preventing dangerous chemical reactions within a waste container.

  • Identify the Waste Stream: Determine if your waste is solid or liquid.

    • Solid Waste: Includes contaminated gloves, weigh boats, pipette tips, and paper towels from spill cleanup.

    • Liquid Waste: Includes reaction mother liquors, purification fractions, and rinsates.

  • Segregate Incompatibles: Store this waste stream separately from strong oxidizing agents, strong acids, and strong bases.[2][10] While specific reactivity data is limited, this is a prudent practice for amine hydrochlorides and fluorinated organic compounds. Use secondary containment bins to enforce this segregation.[2][4]

Step 3: Container Selection and Labeling

The container is the primary barrier protecting you and the environment from the waste.

  • Container Choice: Use a sturdy, leak-proof container with a tightly sealing cap.[2][4][11] Ensure the container material is chemically compatible (e.g., High-Density Polyethylene - HDPE for liquids, or the original manufacturer's container). Do not use metal containers for acidic hydrochloride salt solutions.[12]

  • Hazardous Waste Labeling: As soon as the first drop of waste enters the container, it must be labeled. The label must be fully completed and legible.[13][14]

    • Words: "Hazardous Waste"

    • Generator Information: Laboratory name, Principal Investigator, room number.

    • Chemical Contents: List the full chemical name: "3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride" and any other components (e.g., solvents), with estimated percentages. Do not use abbreviations.

    • Hazard Identification: Check the appropriate hazard boxes (e.g., Toxic).

Step 4: On-Site Accumulation in a Satellite Area

Laboratories must store waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12][13]

  • Location: The SAA must be under the control of laboratory personnel.

  • Container Management: Keep waste containers closed at all times except when adding waste.[4]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely toxic wastes (P-listed), the limit is 1 quart.[13]

  • Time Limits: Once a container is full, it must be moved within 3 days to the central accumulation area. Regulations may allow for storage up to 12 months in the SAA provided volume limits are not exceeded.[13]

Step 5: Final Disposal via Professional Waste Management

The ultimate and only acceptable disposal route for this compound is through your institution's Environmental Health and Safety (EHS) office and their contracted licensed hazardous waste disposal company.[5][12][15]

  • Request Pickup: Follow your institution's procedure to request a waste pickup from EHS.

  • Probable Destruction Method: Due to its chemical nature as a halogenated organic compound, the most likely disposal method will be high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[15][16]

Part 3: Disposal Workflow and Quick Reference

To visualize the decision-making process for proper disposal, the following workflow diagram should be consulted.

G cluster_0 Waste Generation & Characterization cluster_1 Collection & Storage Protocol cluster_2 Final Disposal Pathway A Waste Generated (Solid or Liquid) B Is waste 3-(3,5-Dimethylphenyl) -3-fluoropyrrolidine HCl or contaminated with it? A->B C Classify as Hazardous Waste B->C  Yes D Select Appropriate & Compatible Container C->D E Affix & Complete Hazardous Waste Label D->E F Store in Designated SAA Segregated from Incompatibles E->F G Keep Container Closed F->G H Container Full or Project Complete? G->H I Request Pickup by Institution's EHS H->I  Yes J Transfer to Licensed Hazardous Waste Vendor I->J K Final Disposal via High-Temp Incineration J->K

Caption: Disposal workflow for 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine HCl.

Disposal Do's and Don'ts
DoDon't
Do classify this material as hazardous waste.Don't pour any amount down the drain.[2][3]
Do collect all residues, including first rinses, as hazardous waste.[4]Don't dispose of contaminated labware in the regular trash.
Do use clearly labeled, sealed, and compatible containers.[4][11]Don't mix with incompatible waste streams like strong oxidizers.[2]
Do keep containers closed when not in use.[4]Don't allow waste to accumulate beyond designated time or volume limits.[13]
Do manage disposal through your institution's EHS office.[12]Don't use evaporation in a fume hood as a disposal method.[2]

Part 4: Managing Associated Waste & Emergencies

Empty Container Disposal

An "empty" container that once held 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride is not yet safe for regular trash or recycling. It must be triple-rinsed.[2][4][11]

  • Rinse the container three times with a suitable solvent (e.g., water or methanol).

  • Crucially, the first rinsate must be collected and disposed of as hazardous liquid waste. [4] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates.

  • Allow the container to air dry completely in a fume hood.

  • Obliterate or deface all hazard labels on the container before placing it in the appropriate glass or plastic recycling bin.[4][11]

Spill and Exposure Procedures

In the event of an accidental release, prompt and correct action is vital.

Spill Cleanup:

  • Evacuate non-essential personnel from the immediate area.[9]

  • Wearing full PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or soda ash.[9][17]

  • Carefully sweep or scoop the absorbed material into a designated container for solid hazardous waste.

  • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS office.

First-Aid for Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[17][18]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17][18]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[18]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]

By adhering to these detailed procedures, you actively contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • Environmental Science Center, The University of Tokyo. (n.d.). Chemically hazardous waste. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 3-(3,5-dimethylphenyl)-3-fluoropyrrolidine hydrochloride. Retrieved from [Link]

  • Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Environmental Health and Safety, The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety OSHA Lab Standard. Retrieved from [Link]

  • ABX advanced biochemical compounds. (2012, June 20). Material Safety Data Sheet. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Pyrrolidine - HAZARD SUMMARY. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

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  • Office of Clinical and Research Safety, Vanderbilt University. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). OSHA Laboratory Standard. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. Retrieved from [Link]

  • Lenci, E., & Trabocchi, A. (2025, March 6). Key developments in fluorinated heterocycles. Taylor & Francis Online. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride

Handling novel fluorinated active pharmaceutical ingredients (APIs) and research chemicals requires moving beyond basic safety data sheets to understand the causality behind the hazards. This guide provides drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling novel fluorinated active pharmaceutical ingredients (APIs) and research chemicals requires moving beyond basic safety data sheets to understand the causality behind the hazards. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational framework for handling 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride (CAS: 1803600-38-5).

Hazard Causality & Chemical Profile

To design an effective safety protocol, we must first understand the physicochemical properties driving the compound's hazard classifications.

3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride is classified under Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2 , Eye Irrit. 2A , and STOT SE 3 (Specific Target Organ Toxicity — Single Exposure)[1].

The Mechanistic Rationale for Strict PPE:

  • Hygroscopicity & Dermal Penetration: As a hydrochloride salt, this compound is highly hygroscopic and water-soluble. If the fine powder contacts exposed, sweaty skin, it rapidly dissolves, allowing the lipophilic fluorinated base to penetrate the stratum corneum. This drives the Acute Tox. 4 (Dermal) classification and necessitates strictly impermeable barrier protection[1],[2].

  • Airborne Particulate Risk: The fine crystalline nature of the salt makes it prone to aerosolization during weighing and transfer. Inhalation not only causes severe respiratory irritation but can also lead to systemic central nervous system (CNS) effects (drowsiness/dizziness) associated with its STOT SE 3 classification[1],[3].

  • Fluorine-Enhanced Lipophilicity: The addition of the fluorine atom to the pyrrolidine ring increases the metabolic stability and lipophilicity of the free base, potentially enhancing blood-brain barrier penetration upon systemic absorption.

Quantitative PPE Specifications

To mitigate these specific risks, standard laboratory attire is insufficient. The following table summarizes the required Personal Protective Equipment (PPE) and the quantitative metrics required for safe handling.

Equipment CategoryMaterial / StandardMinimum SpecificationCausality & Rationale
Gloves Nitrile (Double-layered)>0.12 mm thickness (outer)Prevents dermal absorption of hygroscopic HCl salts. Outer glove must be changed immediately upon suspected contamination[2].
Eye Protection ANSI Z87.1 Safety GogglesIndirect ventingProtects against airborne fine powder settling into the ocular mucosa (Eye Irrit. 2A)[1],[3].
Respiratory Fume Hood / HEPA EnclosureFace velocity >100 fpmPrimary engineering control to prevent inhalation of Acute Tox. 4 particulates[2].
Body Protection Flame/Fluid-Resistant CoatNon-woven, cuffedPrevents powder accumulation on personal clothing and subsequent secondary exposure[3].

Self-Validating Operational Workflow

Standard operating procedures often fail because they lack built-in validation steps. The following protocol utilizes a "self-validating system," meaning the operator cannot proceed to the next step unless the current step's success is physically verified.

Step-by-Step Handling Methodology
  • Pre-Operation Equipment Validation:

    • Action: Turn on the chemical fume hood and check the digital flow monitor.

    • Validation Check: Do not proceed unless the monitor reads a sustained face velocity of ≥100 feet per minute (fpm).

  • PPE Donning & Integrity Testing:

    • Action: Don lab coat, safety goggles, and two pairs of nitrile gloves.

    • Validation Check: Perform a physical "inflation test" on the outer gloves before donning to ensure zero micro-tears.

  • Static Mitigation & Weighing:

    • Action: Place an anti-static weigh boat on the analytical balance inside the fume hood. Use an anti-static gun (Zerostat) on the powder container and spatula.

    • Validation Check: The balance must read 0.0000 g without drifting for 10 seconds. Drift indicates residual static electricity, which will cause the hygroscopic powder to aerosolize or cling to gloves.

  • Transfer & Sealing:

    • Action: Transfer the required mass. Immediately cap the source vial and seal the weigh boat inside a secondary container before removing it from the hood.

Workflow N1 1. Fume Hood Verification Flow > 100 fpm N2 2. PPE Donning Double Nitrile, Goggles N1->N2 N3 3. Material Handling Static-Free Weighing N2->N3 N4 4. Decontamination Wet Wiping Protocol N3->N4 N4->N3 Powder residue detected N5 5. Waste Segregation Solid/Liquid Hazardous N4->N5 N6 6. PPE Doffing Hygiene Protocol N5->N6

Operational workflow for handling 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine HCl.

Spill Response & Decontamination System

Because 3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride is highly soluble in water but poses a severe skin irritation risk, dry sweeping must never be used[2].

Minor Spill Protocol (< 50 grams)
  • Containment: Do not use a brush. Cover the spilled powder with damp absorbent paper towels (wetted with water or a 10% ethanol solution) to immediately suppress dust formation[2],[3].

  • Collection: Carefully fold the damp towels inward, trapping the dissolved API. Place the towels directly into a pre-labeled, sealable hazardous waste bag.

  • Surface Decontamination: Wipe the area with a fresh cloth wetted with soapy water, followed by a dry wipe.

  • Validation Check: Shine an oblique flashlight across the cleaned surface. The absence of particulate scatter validates that the decontamination is complete.

Waste Disposal Plan

Improper disposal of fluorinated pyrrolidine derivatives can lead to environmental toxicity and regulatory violations.

  • Solid Waste: All contaminated consumables (spatulas, weigh boats, gloves, and spill cleanup materials) must be placed in a rigid, leak-proof container labeled "Hazardous Solid Waste: Toxic/Irritant API (Fluoropyrrolidine derivative)"[3].

  • Liquid Waste: Aqueous or organic solutions containing the dissolved compound must be collected in compatible, clearly labeled carboys. Never flush solutions down the sink [2],[3].

  • Final Doffing: Remove the outer gloves inside the fume hood and dispose of them as solid hazardous waste. Wash hands thoroughly with soap and water immediately after removing the inner gloves[2].

References
  • 3-(3,5-dimethylphenyl)-3-fluoropyrrolidine hydrochloride — Chemical Substance Information Source: NextSDS Database URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride
Reactant of Route 2
3-(3,5-Dimethylphenyl)-3-fluoropyrrolidine hydrochloride
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